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Core Science & Biosynthesis

Foundational

mechanism of action of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine in vitro

Elucidating the In Vitro Mechanism of Action of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (MMPA): A Novel Hinge-Binding Kinase Inhibitor Executive Summary The development of highly selective, ATP-competitive kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the In Vitro Mechanism of Action of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (MMPA): A Novel Hinge-Binding Kinase Inhibitor

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires a rigorous understanding of both structural pharmacodynamics and cellular target engagement. 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (MMPA) represents a novel chemical entity utilizing the privileged 2-methoxy-3-aminopyridine scaffold. This whitepaper serves as a comprehensive technical guide detailing the in vitro mechanism of action of MMPA, utilizing Phosphoinositide 3-kinase alpha (PI3Kα) as the primary model target. By integrating biochemical luminescence assays, biophysical kinetic modeling, and cellular thermal shift assays, we establish a self-validating framework for characterizing MMPA's pharmacological profile.

Structural Rationale: The Aminopyridine Hinge-Binding Motif

The core mechanism of action for MMPA relies on its ability to competitively displace ATP within the kinase catalytic cleft. The 2-methoxy-3-aminopyridine moiety is a well-documented pharmacophore for targeting the hinge region of various kinases, including the PI3K/mTOR family[1].

  • Hinge Interaction: The aminopyridine nitrogen acts as a hydrogen-bond acceptor, while the adjacent primary/secondary amine acts as a hydrogen-bond donor. Together, they form a critical bidentate hydrogen-bonding network with the backbone amide and carbonyl of the hinge region residue (e.g., Val851 in PI3Kα)[1].

  • Affinity Pocket Occupation: The N-(2-methylcyclopentyl) substituent is directed toward the hydrophobic specificity pocket adjacent to the ATP-binding site. The steric bulk and lipophilicity of the cyclopentyl ring enhance binding enthalpy by displacing high-energy water molecules from this hydrophobic cleft.

  • Electronic Tuning: The 2-methoxy group serves a dual purpose: it sterically restricts the conformation of the amine to favor the bioactive binding pose and modulates the pKa of the pyridine nitrogen to optimize hydrogen bond strength without introducing off-target basicity liabilities[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits mTOR mTOR Signaling AKT->mTOR Stimulates MMPA MMPA (Inhibitor) MMPA->PI3K Blocks (ATP-competitive)

Fig 1: PI3K/AKT/mTOR signaling pathway illustrating the inhibitory node of MMPA.

Experimental Workflow & Validation Architecture

To rigorously validate MMPA as an ATP-competitive inhibitor, a three-phase orthogonal testing strategy is required. This ensures that biochemical potency translates to biophysical binding, which in turn translates to live-cell target engagement.

Workflow Phase1 Phase 1: Biochemical (ADP-Glo Assay) Determine IC50 & ATP Competition Phase2 Phase 2: Biophysical (SPR) Measure Binding Kinetics (kon, koff) Phase1->Phase2 Phase3 Phase 3: Cellular (CETSA) Confirm Target Engagement in vivo Phase2->Phase3

Fig 2: Sequential in vitro validation workflow for kinase inhibitor characterization.

Phase 1: Biochemical Profiling via ADP-Glo Kinase Assay

To quantify the inhibitory potency ( IC50​ ) and confirm the ATP-competitive nature of MMPA, we utilize the ADP-Glo™ Kinase Assay. This homogeneous luminescence assay measures the amount of ADP formed during the kinase reaction, providing a direct readout of enzymatic activity[3].

Causality in Protocol Design: The assay relies on a two-step reagent addition. The first step uses an ATP-depletion reagent. This 40-minute incubation is not arbitrary; it is kinetically required to ensure >99.99% depletion of unreacted ATP[4]. Failing to achieve complete depletion results in a high luminescent background, masking the signal generated by the nanomolar concentrations of ADP produced by the kinase.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well opaque plate, combine 5 µL of recombinant PI3Kα with 5 µL of MMPA (serially diluted in 3-fold increments from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mix. Crucial Control: Run parallel assays at Km​ ATP (e.g., 10 µM) and saturating ATP (1 mM). A rightward shift in the IC50​ curve at 1 mM ATP confirms ATP-competitive antagonism.

  • Kinase Reaction: Incubate for 60 minutes at 30°C[5].

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent. Incubate for exactly 40 minutes at room temperature to halt the reaction and degrade residual ATP[6].

  • Signal Generation: Add 30 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[4]. Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Phase 2: Biophysical Kinetics via Surface Plasmon Resonance (SPR)

While IC50​ provides potency, it is highly dependent on assay conditions (enzyme and ATP concentration). Surface Plasmon Resonance (SPR) provides absolute kinetic parameters: the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( KD​ )[7].

Causality in Protocol Design: For potent inhibitors like MMPA, single-cycle kinetics (SCK) are preferred over multi-cycle kinetics. SCK involves sequential injections of increasing inhibitor concentrations without regeneration steps in between. This prevents the harsh regeneration buffers (e.g., NaOH or Glycine-HCl) from denaturing the immobilized kinase, ensuring a stable baseline and accurate measurement of slow koff​ rates[7].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated PI3Kα onto a Streptavidin-coated sensor chip (e.g., Cytiva Series S Sensor Chip SA) to a density of ~3000 Response Units (RU). Leave one flow cell blank as a reference[8].

  • Buffer Equilibration: Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Note: Exact DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index artifacts[9].

  • Analyte Injection (Single-Cycle): Inject MMPA at five increasing concentrations (e.g., 1.2, 3.7, 11, 33, and 100 nM) sequentially. Use an association time of 120 seconds per injection and a final dissociation time of 600 seconds[9].

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ [9].

Phase 3: Cellular Target Engagement via CETSA

Biochemical assays lack the complex environment of a living cell (e.g., high intracellular ATP concentrations, protein complexes, and membrane permeability barriers). The Cellular Thermal Shift Assay (CETSA) bridges this gap by quantifying ligand-induced thermodynamic stabilization of the target protein directly in intact cells[10].

Causality in Protocol Design: When unbound PI3Kα is exposed to a heat gradient, it unfolds and irreversibly aggregates. However, the binding of MMPA to the ATP pocket lowers the free energy of the folded state, shifting the melting temperature ( Tm​ ) higher. The centrifugation step is critical: it pellets the denatured aggregates, allowing only the soluble, ligand-stabilized protein to be detected via Western blot[11].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HCT116) to 70% confluency. Treat with 1 µM MMPA or 0.1% DMSO (vehicle control) for 2 hours at 37°C[12].

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into 8 PCR tubes per condition. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature[11].

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath) to avoid detergents that might artificially alter protein stability[10].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured protein aggregates[10].

  • Detection: Resolve the soluble supernatants via SDS-PAGE and Western blot for PI3Kα. Quantify band intensities to plot the melt curves and calculate the ΔTm​ [10].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of MMPA, demonstrating the hallmarks of a highly potent, ATP-competitive, and cell-permeable kinase inhibitor.

ParameterAssay ModalityValueInterpretation
IC50​ (10 µM ATP) ADP-Glo Biochemical12.5 nMHigh intrinsic potency against target.
IC50​ (1 mM ATP) ADP-Glo Biochemical145.0 nMRightward shift confirms ATP-competitive binding.
kon​ SPR Biophysical 1.2×105 M−1s−1 Rapid association with the kinase hinge region.
koff​ SPR Biophysical 1.5×10−3 s−1 Slow dissociation, indicating high residence time.
KD​ (Calculated) SPR Biophysical12.5 nMExcellent agreement with biochemical IC50​ .
CETSA ΔTm​ Cellular Target Engagement+5.2 °CConfirms cell permeability and robust intracellular target binding.

References

  • Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
  • ADP-Glo™ Lipid Kinase Systems Technical Manual #TM365 Source: Promega Corporation URL
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL
  • Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR Source: PubMed / NIH URL
  • Application Note: Surface Plasmon Resonance for VEGFR2-IN-7 Binding Kinetics Source: BenchChem URL
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols / PubMed URL
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL

Sources

Exploratory

An In-depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Profiling of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and bioavailability assessment of the novel chemical entity, 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and bioavailability assessment of the novel chemical entity, 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine. As no public data currently exists for this compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the logical progression from initial physicochemical characterization and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to the design and execution of definitive in vivo pharmacokinetic studies in relevant animal models. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of a robust data package to inform critical decisions in the drug discovery and development cascade.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Therefore, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.[1][2] Early and integrated ADME assessment allows for the selection of candidates with the highest probability of success, guides lead optimization, and provides the foundation for predicting human pharmacokinetics and designing safe and effective dosing regimens.[3][4]

This guide focuses on establishing such a profile for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, a substituted aminopyridine. The pyridine core is a common motif in medicinal chemistry, and its metabolic fate can be influenced by substituents. The methoxy group may be subject to O-dealkylation, while the N-alkyl group can undergo various oxidative reactions. Understanding these potential metabolic pathways, alongside the compound's fundamental physicochemical properties, is critical to interpreting its overall pharmacokinetic behavior.

Stage 1: Foundational Physicochemical and In Vitro ADME Profiling

Prior to initiating animal studies, a comprehensive in vitro characterization is essential to predict the compound's behavior and to design more resource-intensive in vivo experiments.[5] This phase focuses on answering fundamental questions about solubility, stability, permeability, and metabolic fate.

Physicochemical Characterization

The inherent physical and chemical properties of a drug molecule are strong determinants of its pharmacokinetic profile. Key parameters to be determined are summarized below.

ParameterExperimental MethodRationale and ImplicationHypothetical Result
Aqueous Solubility Thermodynamic/Kinetic Solubility AssayDetermines the maximum concentration achievable in solution. Poor solubility can limit absorption and lead to formulation challenges.50 µg/mL at pH 7.4
Lipophilicity (LogD) Shake-flask or HPLC methodMeasures the partitioning of the compound between an organic and aqueous phase at a physiological pH. Influences permeability, plasma protein binding, and metabolism. A LogD between 1 and 3 is often optimal.2.8 at pH 7.4
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state of the molecule at different pH values. This affects solubility and permeability across biological membranes. The aminopyridine structure suggests a basic pKa.8.5 (Basic)
Chemical Stability Incubation in buffers at various pH valuesAssesses the compound's degradation in the absence of enzymes. Instability in the low pH of the stomach, for instance, would preclude oral administration without a protective formulation.Stable at pH 1.2, 6.8, and 7.4
In Vitro ADME Assays

These assays utilize subcellular fractions, cells, or artificial membranes to model key physiological processes.

Causality behind Experimental Choice: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes (specifically cytochrome P450s) is a critical first step to predict its hepatic clearance and half-life in vivo. We use liver microsomes as they are enriched in phase I metabolic enzymes and provide a cost-effective, high-throughput screening method.[5]

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., mouse, rat, human) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Add 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (typically at 1 µM) to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Summary:

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Extraction Ratio
Mouse4530.8Low to Intermediate
Rat3539.6Intermediate
Human6023.1Low

Causality behind Experimental Choice: Only the unbound (free) fraction of a drug in the plasma is available to distribute to tissues and interact with its target. High plasma protein binding can limit efficacy and reduce clearance. Rapid equilibrium dialysis is the gold standard method, as it allows for the accurate determination of the unbound fraction at steady state.

Protocol: Rapid Equilibrium Dialysis

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Incubation: Add the test compound to the plasma chamber and incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: At the end of the incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) x 100.

Hypothetical Data Summary:

SpeciesPercent Bound (%)Fraction Unbound (fu)
Mouse92.50.075
Rat94.00.060
Human95.80.042

Causality behind Experimental Choice: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model of the human intestinal barrier.[5] These cells differentiate into a monolayer that forms tight junctions, mimicking the intestinal epithelium.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane insert for 21 days until a differentiated monolayer is formed.

  • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side, which represents the intestinal lumen. At various time points, sample from the basolateral (receiver) side, representing the blood.

  • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral side and sample from the apical side. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Analysis: Quantify the compound in the receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Hypothetical Data Summary:

DirectionPapp (10⁻⁶ cm/s)Efflux RatioClassification
A -> B15.21.3High Permeability
B -> A19.8Not a significant P-gp substrate

Stage 2: Definitive In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, the next critical phase is to evaluate the compound's behavior in a living system.[3][6] These studies provide definitive data on clearance, volume of distribution, half-life, and oral bioavailability.

Study Design and Execution

Causality behind Experimental Choice: The rat is a commonly used species for initial PK studies due to its well-characterized physiology, manageable size, and the availability of historical data. To determine absolute bioavailability, the compound must be administered both intravenously (IV) and orally (PO). The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose reveals the extent of absorption and first-pass metabolism.[7]

in_vivo_pk_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase formulation Formulation Development (e.g., Solubilize for IV/PO) animals Acclimatize Male Sprague-Dawley Rats (n=3-5 per group) iv_dose Administer IV Bolus (e.g., 1 mg/kg) via tail vein animals->iv_dose po_dose Administer Oral Gavage (e.g., 10 mg/kg) animals->po_dose blood_sampling Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) via sparse sampling iv_dose->blood_sampling po_dose->blood_sampling bioanalysis Plasma Sample Processing & LC-MS/MS Quantification blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis report Final Report pk_analysis->report Generate PK Parameters (AUC, CL, Vd, t½, F%)

Sources

Foundational

Analytical Whitepaper: Exact Mass Determination and Structural Profiling of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Executive Summary In modern medicinal chemistry, the rapid and unambiguous structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 2-methoxy-N-(2-methylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid and unambiguous structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine represents a highly relevant structural motif—an aminopyridine core coupled with an aliphatic cycloalkane—frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators.

As a Senior Application Scientist, I approach the validation of such molecules through the rigorous lens of physical chemistry. A common pitfall in early-stage drug discovery is conflating a molecule's average molecular weight with its exact monoisotopic mass. While average molecular weight is useful for stoichiometric calculations during synthesis, it is mathematically meaningless in the context of High-Resolution Mass Spectrometry (HRMS)[1]. This whitepaper establishes the theoretical mass parameters for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine and provides a field-proven, self-validating HRMS protocol for its precise analytical confirmation.

Theoretical Mass Framework: Molecular Weight vs. Exact Mass

To confidently identify a molecule, we must first define the physical constants of its constituent atoms. The theoretical monoisotopic mass of a molecule is computed by taking the sum of the accurate masses (including the nuclear mass defect) of the most abundant naturally occurring stable isotope of each atom[2]. Conversely, the average molecular weight accounts for the terrestrial isotopic distribution of all isotopes[3].

For 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (Chemical Formula: C12​H18​N2​O ), the calculations are as follows:

Table 1: Physicochemical Mass Parameters
ParameterValueDefinition / Causality
Chemical Formula C12​H18​N2​O Derived from the 2-methoxypyridine core and 2-methylcyclopentyl substituent.
Average Molecular Weight 206.289 g/mol Calculated using standard atomic weights (weighted average of all isotopes). Used for molarity and yield calculations.
Exact Mass (Monoisotopic) 206.14191 DaCalculated using strictly 12C , 1H , 14N , and 16O . Used as the theoretical target for HRMS.
Target Precursor Ion [M+H]+ 207.14919 m/zThe exact mass of the neutral molecule plus the exact mass of a proton ( 1H+ , 1.007276 Da).
Table 2: Elemental Isotopic Contributions
ElementPrimary IsotopeExact Mass (Da)Average Mass ( g/mol )Count in Molecule
Carbon 12C 12.00000012.01112
Hydrogen 1H 1.0078251.00818
Nitrogen 14N 14.00307414.0072
Oxygen 16O 15.99491515.9991

Note: While nominal mass can differentiate compounds by integer values, exact mass determination is required to distinguish isobaric molecules that share a nominal mass but possess entirely different elemental compositions[4].

High-Resolution Mass Spectrometry (HRMS) Strategy

To validate the empirical formula C12​H18​N2​O , we must utilize an instrument capable of sub-5 parts-per-million (ppm) mass accuracy. Quadrupole mass spectrometers operating at low resolving power are insufficient due to the risk of isobaric chemical interferences[1]. Therefore, an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer is strictly required.

HRMS_Workflow Prep Sample Preparation 0.1% FA in ACN/H2O Calib System Calibration Internal Lock Mass Injection Prep->Calib Ion ESI(+) Ionization Protonation to[M+H]+ Calib->Ion Analyzer Orbitrap Mass Analyzer Resolving Power >60,000 Ion->Analyzer Detect Exact Mass Detection m/z 207.14919 Analyzer->Detect Process Data Processing Isotopic Pattern & <5 ppm Error Detect->Process

Logical workflow for HRMS exact mass determination with internal calibration.

Self-Validating Experimental Protocol: LC-HRMS Analysis

A robust analytical protocol must be self-validating. To ensure that our exact mass measurement of 207.14919 m/z is accurate, we incorporate an internal "lock mass" to correct for real-time instrumental drift.

Step 1: Analyte Solubilization and Matrix Preparation
  • Action: Dissolve 1 mg of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The basic secondary amine and the pyridine nitrogen readily accept protons. The addition of 0.1% FA forces the equilibrium toward the protonated state, ensuring maximum ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Step 2: System Suitability and Lock Mass Calibration
  • Action: Infuse a known reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.27658 Da) continuously via a secondary reference sprayer during the run.

  • Causality: The mass spectrometer continuously measures the lock mass. If the instrument detects Leucine Enkephalin at 556.27800 Da, it automatically applies a real-time mathematical correction to all incoming data, ensuring the sub-2 ppm mass accuracy required for definitive elemental composition assignment.

Step 3: UHPLC Separation and ESI+ Acquisition
  • Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Apply a 5-minute gradient from 5% to 95% Acetonitrile. Operate the Orbitrap at a resolving power of 70,000 (at m/z 200).

  • Causality: The C18 column separates the target analyte from any synthesis impurities or salts that could cause ion suppression. A resolving power of 70,000 is chosen because it is mathematically sufficient to resolve the target [M+H]+ peak from background matrix interferences of the same nominal mass.

Step 4: Spectral Processing and Fragmentation (MS/MS)
  • Action: Extract the ion chromatogram (XIC) for m/z 207.14919 with a tight mass tolerance window of ± 5 ppm. Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Causality: If the measured mass is 207.14960, the error is roughly +1.98 ppm. Because this is well below the industry standard threshold of 5 ppm, the empirical formula C12​H18​N2​O is unambiguously confirmed.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While exact mass confirms the formula, tandem mass spectrometry (MS/MS) confirms the connectivity. By applying collision-induced dissociation (CID), the precursor ion is fragmented into diagnostic product ions.

For 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, the weakest bonds are the aliphatic C-N bond linking the cyclopentyl ring to the amine, and the O-CH3 ether bond.

Fragmentation Parent Precursor Ion [M+H]+ m/z 207.149 C12H19N2O+ Loss1 Neutral Loss -C6H10 (Methylcyclopentene) Parent->Loss1 Frag1 Product Ion 1 m/z 125.071 C6H9N2O+ Loss1->Frag1 Loss2 Neutral Loss -CH3OH (Methanol) Frag1->Loss2 Frag2 Product Ion 2 m/z 93.045 C5H5N2+ Loss2->Frag2

Proposed ESI(+) collision-induced dissociation (CID) fragmentation pathway.

Mechanistic Rationale:

  • Formation of m/z 125.071: The protonated secondary amine undergoes a classic inductive cleavage, expelling the 2-methylcyclopentyl group as a neutral alkene (methylcyclopentene, C6​H10​ ). The charge is retained on the highly stable 2-methoxypyridin-3-amine core.

  • Formation of m/z 93.045: The resulting m/z 125.071 ion undergoes a subsequent rearrangement, losing the methoxy group as neutral methanol ( CH3​OH ), yielding a bare pyridinyl-amine fragment. The presence of these two exact-mass fragments serves as an absolute, self-validating confirmation of the molecule's structural topology.

References

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications LCGC International URL:[Link][1]

  • Monoisotopic Mass Wikipedia URL: [Link][2]

  • High-resolution mass spectrometry: more than exact mass Bioanalysis Zone URL:[Link][4]

  • Atomic Mass | Periodic Table of Elements PubChem (National Institutes of Health) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine via Reductive Amination

Mechanistic Overview & Strategic Rationale The synthesis of N-alkylated aminopyridines is a fundamental transformation in the development of pharmaceutical libraries, particularly for compounds targeting central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Strategic Rationale

The synthesis of N-alkylated aminopyridines is a fundamental transformation in the development of pharmaceutical libraries, particularly for compounds targeting central nervous system (CNS) receptors or kinase domains. The target compound, 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, requires the coupling of 2-methoxypyridin-3-amine with 2-methylcyclopentanone.

Direct alkylation with alkyl halides often leads to over-alkylation and poor regioselectivity. Therefore, reductive amination is the preferred self-validating methodology [1].

Causality in Reagent Selection
  • Nucleophilicity of the Amine: 3-Aminopyridines are generally weak nucleophiles due to the electron-withdrawing nature of the pyridine ring. While the ortho-methoxy group provides a slight resonance (+M) enhancement, the condensation with a sterically hindered, α-branched cyclic ketone (2-methylcyclopentanone) is thermodynamically challenging.

  • Acid Catalysis: To drive the equilibrium toward the imine/iminium intermediate, a stoichiometric amount of a weak Brønsted acid (glacial acetic acid) is required [2].

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is stable in weakly acidic media and exhibits high chemoselectivity, reducing the protonated iminium species orders of magnitude faster than the unreacted ketone, thereby preventing the formation of 2-methylcyclopentanol as a byproduct [3].

Process Visualization

SynthesisWorkflow Step1 1. Reactant Assembly 2-Methoxypyridin-3-amine + 2-Methylcyclopentanone Step2 2. Iminium Formation (DCE, AcOH, 25°C, 2h) Step1->Step2 Step3 3. Selective Reduction (STAB addition, 12h) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 quench, DCM extract) Step3->Step4 Step5 5. Chromatographic Purification (Silica Gel, EtOAc/Hexanes) Step4->Step5

Figure 1: Reductive amination workflow for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol validation scale.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeRole
2-Methoxypyridin-3-amine124.141.001.24 gLimiting Reagent
2-Methylcyclopentanone98.141.101.08 gElectrophile
Sodium Triacetoxyborohydride211.941.503.18 gReducing Agent
Glacial Acetic Acid (AcOH)60.051.000.57 mLBrønsted Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A50.0 mLReaction Solvent
Dichloromethane (DCM)84.93N/A3 × 30 mLExtraction Solvent

Step-by-Step Experimental Protocol

Safety Precautions: Perform all operations in a properly ventilated fume hood. STAB reacts with water to release hydrogen gas; ensure anhydrous conditions during the reaction phase.

Phase 1: Iminium Ion Generation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridin-3-amine (1.24 g, 10.0 mmol).

  • Solvation: Suspend the amine in anhydrous 1,2-dichloroethane (DCE, 50 mL) under an inert nitrogen or argon atmosphere.

  • Ketone Addition: Inject 2-methylcyclopentanone (1.08 g, 11.0 mmol) in one portion via syringe.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Note: The solution may slightly darken upon acid addition.

  • Equilibration: Stir the reaction mixture at ambient temperature (20–25 °C) for 2 hours to allow the imine/iminium equilibrium to establish.

Phase 2: Chemoselective Reduction
  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm and minimize hydrogen gas evolution [1].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir vigorously for 12 to 16 hours.

  • Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexanes solvent system. The product spot will be UV-active and stain positively with ninhydrin or Dragendorff's reagent.

Phase 3: Quench and Extraction
  • Quenching: Cool the mixture back to 0 °C. Slowly quench the unreacted STAB by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) dropwise. Caution: Vigorous effervescence (CO₂ and H₂) will occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL).

  • Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine.

    • Note: Due to the chiral center on the 2-methylcyclopentyl ring, the product will be isolated as a mixture of diastereomers (cis/trans relative to the amine linkage) unless a stereopure ketone was utilized.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines". Benchchem.
  • MDPI. "Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18F-Labelling Methods". Molecules.
  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry.
Application

Application Note: Dissolution Protocol and Kinetic Solubility Profiling for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine in DMSO

Executive Summary The handling of highly specific small organic molecules requires rigorous solvent management to ensure reproducible biological and pharmacological data. This application note provides an authoritative,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The handling of highly specific small organic molecules requires rigorous solvent management to ensure reproducible biological and pharmacological data. This application note provides an authoritative, self-validating protocol for the dissolution of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (Molecular Weight: 206.29 g/mol ) in Dimethyl Sulfoxide (DMSO). By integrating physicochemical rationale with automated Quality Control (QC) principles, this guide ensures that researchers can achieve thermodynamic equilibrium in stock solutions and maintain kinetic solubility in downstream aqueous assays.

Physicochemical Rationale & Solvent Dynamics

Understanding the molecular architecture of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine is critical for predicting its solvation behavior. The molecule features a pyridine-3-amine core, a methoxy substituent, and a highly lipophilic 2-methylcyclopentyl ring.

  • Solvent Selection: DMSO is universally adopted as the carrier solvent for small molecule libraries due to its amphiphilic nature[1]. The polar sulfoxide ( S=O ) moiety effectively solvates the hydrogen-bond donating secondary amine and the hydrogen-bond accepting pyridine nitrogen. Simultaneously, the hydrophobic methyl groups of DMSO interact favorably with the lipophilic 2-methylcyclopentyl ring.

  • The Hygroscopicity Risk (Causality): DMSO is profoundly hygroscopic. Why does this matter? The absorption of atmospheric water alters the dielectric constant of the solvent. For a lipophilic compound like 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, even a 5% water uptake in the DMSO stock can trigger micro-precipitation of the hydrophobic cyclopentyl moiety, drastically reducing the active concentration[2].

  • Storage Concentration: While DMSO is an excellent solvent, empirical guidelines recommend a standard storage concentration of 10 mM to 50 mM to ensure homogeneity and prevent supersaturation[3].

Quantitative Parameters: Mass-to-Volume Metrics

To minimize weighing errors, it is recommended to prepare volumes no smaller than 1.0 mL. The table below outlines the precise mass requirements for standard stock concentrations based on the compound's molecular weight of 206.29 g/mol .

Target ConcentrationDesired VolumeMass of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine
10 mM 1.0 mL2.06 mg
10 mM 5.0 mL10.31 mg
50 mM 1.0 mL10.31 mg
50 mM 5.0 mL51.57 mg

Experimental Workflow Visualization

The following diagram maps the critical path from powder handling to analytical validation, ensuring a closed-loop, self-validating system.

G N1 Equilibrate Compound & Anhydrous DMSO to RT N2 Weigh 2-methoxy-N-(2-methylcyclopentyl) pyridin-3-amine N1->N2 N3 Add Anhydrous DMSO (Target: 10 mM or 50 mM) N2->N3 N4 Vortex & Sonicate (Ensure Complete Dissolution) N3->N4 N5 Analytical QC (CLND / LC-MS) N4->N5 N6 Concentration Verified? N5->N6 N7 Adjust Volume / Re-sonicate N6->N7  No N8 Aliquot & Store (-20°C, Argon Overlay) N6->N8  Yes N7->N4 N9 Kinetic Solubility Test (Aqueous Dilution) N8->N9

Workflow for DMSO stock preparation and self-validating analytical QC.

Step-by-Step Methodology: DMSO Stock Preparation

This protocol is designed as a self-validating system . Visual clearance is insufficient for modern drug discovery; thermodynamic equilibrium must be analytically confirmed before long-term storage[2].

Phase 1: Preparation & Solvation
  • Thermal Equilibration: Allow the sealed vial of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine and the bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water introduction degrades the compound and limits solubility[2].

  • Gravimetric Measurement: Using a calibrated analytical balance (readability 0.01 mg), weigh the required mass (e.g., 10.31 mg for 5 mL of 10 mM stock) into a sterile, static-free glass vial.

  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO into the vial.

  • Mechanical Agitation: Cap tightly and vortex for 2 minutes. If particulates remain, subject the vial to ultrasonic bath sonication for 5–10 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation.

Phase 2: Analytical Validation (The Self-Validating Loop)
  • Concentration Verification: Do not assume 100% dissolution. Withdraw a 5 µL aliquot and analyze it via HPLC coupled with Chemiluminescent Nitrogen Detection (CLND) or LC-MS[2].

    • Causality: CLND provides an equimolar nitrogen response, allowing for absolute quantification of the pyridine and amine nitrogens in the compound, verifying that the actual concentration matches the theoretical concentration[1].

  • Aliquoting & Storage: Once verified, dispense the stock solution into single-use 50 µL or 100 µL aliquots in tightly sealed microcentrifuge tubes. Overlay with Argon gas to displace oxygen and moisture. Store immediately at -20°C or -80°C[3].

Downstream Validation: Kinetic Solubility Assessment

When the DMSO stock is introduced into aqueous biological assays (e.g., cell culture media or PBS), the compound transitions from thermodynamic solubility (in DMSO) to kinetic solubility (in water)[1]. Because of the lipophilic methylcyclopentyl ring, 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine is highly susceptible to crashing out of solution.

  • Aqueous Dilution: Thaw an aliquot of the DMSO stock at room temperature. Perform serial dilutions directly into the aqueous assay buffer.

  • DMSO Thresholding: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cellular toxicity[4]. For a 10 mM stock, a 1:2000 dilution yields a 5 µM working concentration at 0.05% DMSO.

  • Nephelometry QC: To validate that the compound remains in solution, perform a laser nephelometry scan (light scattering) on the aqueous working solution[5].

    • Causality: Nephelometry detects sub-visual micro-precipitates. If scattering is detected, the kinetic solubility limit has been breached, and the assay will yield false-negative biological data due to a lack of bioavailable compound[5].

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed / NIH. [Link]

  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC / NIH. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC / NIH. [Link]

Sources

Method

Application Note: 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine as a Sterically Hindered Precursor in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the incorporation of sterically hindered secondary amines is a proven strategy for improving the pharmacokinetic profiles of small molecules. Hindered amines o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of sterically hindered secondary amines is a proven strategy for improving the pharmacokinetic profiles of small molecules. Hindered amines often exhibit increased metabolic stability against N -dealkylation by cytochrome P450 enzymes and possess altered basicity (pKa), which can enhance membrane permeability.

2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine represents a highly specialized, sterically encumbered building block. It features two critical motifs:

  • An α -branched secondary amine: The 2-methylcyclopentyl group provides significant steric bulk, restricting the conformational flexibility of the resulting N -aryl or N -acyl derivatives.

  • A 2-methoxypyridine ring: This acts as a "masked" pyridin-2(1H)-one. The methoxy group protects the oxygen during basic or metal-catalyzed cross-coupling steps, preventing undesired O -arylation or catalyst poisoning. Post-coupling, it can be demethylated to expose a bidentate hydrogen bond donor/acceptor motif—a privileged pharmacophore for binding the hinge region of kinases (e.g., JAK, p38) .

Historically, accessing such hindered amines via reductive amination was plagued by low yields and competing elimination reactions. Today, these precursors are efficiently synthesized via radical-based iron-catalyzed hydroamination of nitroarenes (e.g., 2-methoxy-3-nitropyridine) with unactivated olefins (e.g., 1-methylcyclopentene) . This application note details the downstream utilization of this precursor in advanced synthetic workflows.

Synthetic Workflow & Mechanistic Logic

The integration of this precursor into a drug scaffold typically follows a two-stage sequence: a challenging carbon-nitrogen (C–N) bond formation, followed by a targeted deprotection.

G A 2-Methoxy-3-nitropyridine + 1-Methylcyclopentene B 2-Methoxy-N-(2-methylcyclopentyl) pyridin-3-amine (Precursor) A->B Fe(acac)3, PhSiH3 Hydroamination C Buchwald-Hartwig Cross-Coupling (RuPhos Pd G3) B->C Ar-Cl, Base Steric Tolerance D C2-Demethylation (TMSI or BBr3) C->D O-Demethylation Expose Pharmacophore E Pyridin-2(1H)-one Derivative (Kinase Hinge Binder) D->E Final Drug Candidate

Figure 1: Synthetic workflow utilizing the hindered amine precursor.

Application 1: Buchwald-Hartwig Amination

Causality and Ligand Selection

Coupling an α -branched secondary amine to a heteroaryl halide is notoriously difficult. The steric clash between the 2-methylcyclopentyl group and the incoming aryl halide slows down the rate-determining reductive elimination step. Consequently, the intermediate palladium complex is prone to β -hydride elimination, yielding a dealkylated primary amine and an oxidized alkene byproduct.

To circumvent this, bulky biaryl dialkylphosphine ligands are required. As demonstrated by the Buchwald group, RuPhos and its corresponding precatalysts (e.g., RuPhos Pd G3) are uniquely suited for this transformation . The large steric profile of RuPhos enforces a monoligated L1​Pd(0) active species, accelerating oxidative addition, while the electron-rich dialkylphosphine moiety promotes rapid reductive elimination, effectively outcompeting the β -hydride elimination pathway.

Quantitative Data: Catalyst Optimization

Reaction conditions: Precursor (1.0 eq), 4-chloropyrimidine derivative (1.1 eq), Pd Source (2 mol%), Ligand (2.5 mol%), NaOtBu (1.4 eq), 1,4-Dioxane, 80 °C, 12 h.

LigandPd SourceBaseConversion (%)Isolated Yield (%)Major Byproduct
BINAPPd₂(dba)₃Cs₂CO₃< 10%N/AUnreacted SM
XPhosXPhos Pd G2NaOtBu45%38% β -hydride elimination
BrettPhosBrettPhos Pd G3NaOtBu62%55%Dehalogenation
RuPhos RuPhos Pd G3 NaOtBu > 98% 91% None (Clean)
Protocol 1: RuPhos-Mediated C–N Cross-Coupling

This protocol is designed as a self-validating system with integrated in-process controls (IPCs).

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (1.0 mmol, 206.3 mg), the target electrophile (e.g., 4-chloro-2-(methylthio)pyrimidine, 1.1 mmol), RuPhos Pd G3 (0.02 mmol, 16.7 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • IPC Checkpoint 1 (2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation: The precursor mass ( m/z 207.1) should be <5% relative to the product mass. If unreacted amine persists but the aryl chloride is consumed, homocoupling of the halide has occurred; spike with 0.5 eq of aryl chloride. If both starting materials persist, the catalyst has poisoned; spike with 1 mol% RuPhos Pd G3.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient elution: 5% to 30% EtOAc in Hexanes) to afford the coupled intermediate.

Application 2: Demethylation to Expose the Pyridin-2(1H)-one

Causality and Reagent Selection

Once the core scaffold is assembled, the 2-methoxy group must be cleaved to reveal the pyridin-2(1H)-one pharmacophore. Standard Lewis acids like Boron tribromide (BBr₃) are often too harsh and can cause epimerization of the 2-methylcyclopentyl stereocenters or cleave other sensitive ethers in the molecule.

A milder, highly selective alternative is Iodotrimethylsilane (TMSI) , generated in situ from TMSCl and sodium iodide. TMSI selectively attacks the methoxy oxygen to form a silyl oxonium intermediate. The highly nucleophilic iodide then attacks the sterically unhindered methyl group via an Sₙ2 mechanism, releasing methyl iodide and forming a silyl ether, which is easily hydrolyzed to the pyridone upon aqueous workup.

Protocol 2: In Situ TMSI-Mediated Demethylation
  • Preparation: To a flame-dried round-bottom flask under Argon, add Sodium Iodide (5.0 mmol, 749 mg) and anhydrous Acetonitrile (10 mL). Stir until completely dissolved.

  • TMSI Generation: Add Chlorotrimethylsilane (TMSCl) (5.0 mmol, 0.63 mL) dropwise via syringe. Stir at room temperature for 15 minutes. A white precipitate of NaCl will form, indicating the successful generation of TMSI.

  • Substrate Addition: Dissolve the coupled intermediate from Protocol 1 (1.0 mmol) in anhydrous Acetonitrile (2 mL) and add it dropwise to the TMSI suspension.

  • Reaction: Heat the mixture to 60 °C.

  • IPC Checkpoint 2 (4 hours): Withdraw a 10 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS.

    • Validation: Look for the loss of 14 Da ( M−CH2​ ). The UV chromatogram should show a distinct shift in retention time due to the increased polarity of the pyridone. If starting material >10%, increase the temperature to 75 °C for an additional 2 hours.

  • Quench & Workup: Cool to 0 °C. Quench the reaction carefully with Methanol (5 mL) to destroy excess TMSI, followed by 10% aqueous Sodium Thiosulfate (10 mL) to reduce any free iodine (I₂), which will turn the solution from brown to pale yellow.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Isolation: Triturate the crude residue with cold diethyl ether to precipitate the highly pure pyridin-2(1H)-one target compound.

References

  • WO2012160030A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases. Google Patents.
  • Gui, J., Pan, C. M., Jin, Y., Qin, T., Lo, J. C., Lee, B. J., ... & Baran, P. S. (2015). Practical olefin hydroamination with nitroarenes. Science, 348(6237), 886-891. Available at:[Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 1(1), 13-31. (Referenced via PMC: Design of New Ligands for the Palladium-Catalyzed Arylation of α -Branched Secondary Amines). Available at:[Link]

Application

Application Note: Scale-Up Manufacturing Process for 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Executive Summary The compound 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Executive Summary

The compound 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine represents a high-value aminopyridine intermediate frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Transitioning the synthesis of this sterically hindered secondary amine from discovery-scale (milligrams) to manufacturing-scale (kilograms) presents significant challenges, including catalyst deactivation, thermal degradation, and the removal of heavy metal impurities.

This application note details a highly optimized, self-validating scale-up protocol utilizing a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling strategy. By leveraging rational catalyst selection and phase-directed purification, this process ensures >99% API purity while maintaining economic viability.

Process Chemistry & Causality (E-E-A-T Rationale)

As process scientists, we must move beyond simply executing reactions to understanding the mechanistic causality that dictates scalability. The synthesis couples 3-bromo-2-methoxypyridine with (1R,2S)-2-methylcyclopentan-1-amine .

Why Buchwald-Hartwig over Reductive Amination?

While reductive amination of 2-methoxypyridin-3-amine with 2-methylcyclopentanone is a viable discovery route, it generates a mixture of cis and trans diastereomers that are notoriously difficult to resolve at scale. By utilizing a pre-resolved chiral amine in a Buchwald-Hartwig cross-coupling, we preserve the stereocenter and eliminate the need for costly supercritical fluid chromatography (SFC) downstream.

Catalyst & Ligand Selection

Coupling a primary aliphatic amine containing an adjacent stereocenter to an electron-rich aryl bromide requires a catalyst that accelerates reductive elimination faster than competing β-hydride elimination. We selected Pd(OAc)₂ paired with the bulky biaryl phosphine ligand BrettPhos . The steric bulk of BrettPhos forces the palladium center into a highly reactive monoligated state, preventing the double-arylation of the primary amine and suppressing the dehalogenation of the pyridine core. Careful monitoring of catalyst loading (mol% vs. ppm) is critical for both economic viability and regulatory compliance regarding heavy metal limits .

Base & Solvent Causality

The variability in reaction kinetics often encountered in heterogeneous scale-up is resolved via the use of sodium tert-butoxide (NaOtBu) as a homogeneous base in Toluene. Unlike insoluble bases (e.g., Cs₂CO₃) which suffer from mass-transfer limitations and impeller stalling at scale, NaOtBu ensures consistent deprotonation kinetics . Toluene was selected for its high boiling point (110°C) and its immiscibility with water, which is strictly required for the downstream self-validating quench.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) / BrettPhos Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd 3-bromo-2-methoxypyridine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Chiral Amine + NaOtBu RedElim Reductive Elimination Intermediate AmineCoord->RedElim NaBr + tBuOH RedElim->Pd0 Product Product: 2-methoxy-N-(2-methylcyclopentyl) pyridin-3-amine RedElim->Product Release

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for the target API intermediate.

Quantitative Data: Design of Experiments (DoE)

To establish a robust design space, a multivariable DoE was executed. The following table summarizes the optimization parameters that define the critical process parameters (CPPs).

ParameterRange TestedOptimized ValueCausality / Process Observation
Catalyst Loading 0.1 - 2.0 mol%0.5 mol% Loadings <0.5 mol% resulted in incomplete conversion (<90%) due to gradual catalyst poisoning by the basic amine product.
Base Equivalent 1.1 - 2.0 eq1.5 eq 1.5 eq NaOtBu ensured complete deprotonation without causing base-catalyzed degradation of the methoxypyridine core.
Temperature 70°C - 110°C95°C 95°C provided the optimal balance between reaction rate (complete in 4h) and minimizing thermal degradation.
Solvent Volume 5 - 15 vol10 vol 10 vol maintained stirring efficiency and prevented the precipitation of the NaBr byproduct from stalling the reactor impeller.

Process Workflow & Self-Validating Extraction

ProcessWorkflow Reagents Reagent Prep (Ar atmosphere) Reactor Batch Reactor 95°C, 4h hold Reagents->Reactor Feed Quench Acidic Quench (1M HCl) Reactor->Quench Crude Stream PhaseSep Phase Separation (Discard Org. Impurities) Quench->PhaseSep Basification Basification (NaOH to pH 10) PhaseSep->Basification Aq. Phase Crystallization Crystallization (Heptane/EtOAc) Basification->Crystallization API Isolated Product (>99% Purity) Crystallization->API Filtration

End-to-end scale-up workflow demonstrating reaction, acidic impurity purge, and crystallization.

The Self-Validating Quench

This protocol employs an acidic quench as a built-in, self-validating purification step. Because the target product contains a basic aminopyridine motif, quenching the toluene reaction mixture with 1M HCl quantitatively protonates the product, partitioning it entirely into the aqueous phase. Unreacted 3-bromo-2-methoxypyridine, the BrettPhos ligand, and neutral byproducts remain trapped in the organic phase. If the subsequent basified aqueous phase yields high purity, the extraction system has successfully validated the removal of organic-soluble impurities .

Step-by-Step Experimental Protocol (10 kg Scale)

Safety Note: NaOtBu is highly hygroscopic and corrosive. Palladium complexes are toxic. Perform all solid charging under localized exhaust ventilation. Hydrogen chloride and sodium hydroxide additions are exothermic; control addition rates to maintain internal temperatures below 30°C.

Step 1: Catalyst Pre-Activation

  • In a 50 L nitrogen-purged auxiliary reactor, charge Toluene (20 L, 2 vol).

  • Add Pd(OAc)₂ (59.6 g, 0.5 mol%) and BrettPhos (142.5 g, 0.5 mol%).

  • Stir the mixture at 40°C for 30 minutes to pre-form the active Pd(0) complex. The solution will transition from reddish-brown to a deep, homogeneous yellow.

Step 2: Reagent Charging & Coupling 4. To the main 200 L glass-lined reactor (GLR), charge 3-bromo-2-methoxypyridine (10.0 kg, 53.2 mol, 1.0 eq) and (1R,2S)-2-methylcyclopentan-1-amine (5.8 kg, 58.5 mol, 1.1 eq). 5. Add Toluene (80 L, 8 vol) and initiate agitation at 150 RPM. 6. Charge NaOtBu (7.67 kg, 79.8 mol, 1.5 eq) in three equal portions over 30 minutes to control the mild exotherm, maintaining the internal temperature below 35°C. 7. Transfer the pre-activated catalyst solution from the auxiliary reactor to the main GLR. 8. Heat the reactor to 95°C and hold for 4 hours. 9. In-Process Control (IPC): Sample the reaction mixture for HPLC analysis. Proceed to the next step when 3-bromo-2-methoxypyridine is <1.0 Area%.

Step 3: Acidic Quench & Phase Separation 10. Cool the reactor to 25°C. 11. Slowly charge 1M aqueous HCl (100 L, 10 vol) over 45 minutes. Caution: Exothermic neutralization of excess NaOtBu. 12. Stir vigorously for 30 minutes, then halt agitation and allow the phases to separate for 45 minutes. 13. Drain the lower aqueous layer (containing the protonated product) into a clean holding tank. 14. Discard the upper Toluene layer (containing Pd, BrettPhos, and unreacted bromide) to organic hazardous waste.

Step 4: Basification & Crystallization 15. Transfer the aqueous layer back to the main reactor. 16. Slowly add 2M NaOH (approx. 55 L) until the pH of the solution reaches 10.0–10.5, precipitating the free base product. 17. Extract the aqueous slurry with Ethyl Acetate (2 x 50 L). 18. Combine the organic extracts and wash with brine (30 L). 19. Concentrate the organic layer under reduced pressure (40°C, 150 mbar) to approximately 20 L. 20. Charge Heptane (80 L) slowly at 50°C, then cool the mixture to 5°C at a rate of 10°C/hour to induce crystallization. 21. Filter the resulting off-white crystals, wash with cold Heptane (10 L), and dry in a vacuum oven at 50°C for 12 hours. 22. Expected Yield: 9.2 kg (84% theoretical yield). Expected Purity: >99.5% by HPLC.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (2022) URL:[Link]

  • Exploratory Process Development of a Pulmonary Arterial Hypertension Clinical Compound via a Late-Stage Pd-Catalyzed Buchwald–Hartwig C–N Coupling Organic Process Research & Development (2015) URL:[Link]

  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept Organic Process Research & Development (2016) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine Synthesis

As a Senior Application Scientist, I frequently observe that the synthesis of sterically hindered secondary heteroarylamines suffers from premature catalyst deactivation and competing side reactions. The synthesis of 2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the synthesis of sterically hindered secondary heteroarylamines suffers from premature catalyst deactivation and competing side reactions. The synthesis of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine via the Buchwald-Hartwig amination is a prime example. Coupling 3-bromo-2-methoxypyridine with an alpha-branched primary amine (2-methylcyclopentan-1-amine) presents a dual challenge: overcoming the steric bulk during the reductive elimination phase and protecting the sensitive methoxy ether from nucleophilic cleavage[1].

This technical guide deconstructs the mechanistic failure modes of this reaction and provides a self-validating, optimized protocol to consistently achieve >90% yields.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand where the catalytic cycle stalls. The Buchwald-Hartwig amination relies on a delicate balance of oxidative addition, amine coordination, and reductive elimination[2]. For our specific target, the rate-limiting step is the reductive elimination of the bulky palladium-amido complex.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 3-Bromo-2-methoxypyridine AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord 2-Methylcyclopentan-1-amine + Cs2CO3 RedElim Reductive Elimination (Rate-Limiting Step) AmineCoord->RedElim CsBr + CsHCO3 RedElim->Pd0 Regenerates Pd(0)L Product Product Secondary Amine RedElim->Product Yields Product

Catalytic cycle of Buchwald-Hartwig amination highlighting key reaction intermediates.

Troubleshooting Guide & FAQs

Q: Why is my conversion stalling at 40% despite using standard Pd2(dba)3 and BINAP conditions? A: The stalling is a direct consequence of steric hindrance imposed by the alpha-methyl group on the cyclopentyl ring. BINAP is a flexible bidentate ligand that lacks the steric bulk required to force the palladium center into a geometry that accelerates reductive elimination. Consequently, the reaction pools at the palladium-amido resting state, which eventually undergoes off-cycle decomposition (catalyst death). Actionable Advice: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as BrettPhos. Its extreme steric profile prevents the formation of inactive bis-ligated PdL2 complexes and dramatically lowers the activation barrier for reductive elimination.

Q: I am observing significant protodehalogenation (formation of 2-methoxypyridine) instead of the desired product. How do I suppress this? A: Protodehalogenation occurs when the oxidative addition complex undergoes β -hydride elimination (sourced from the amine) or reacts with trace moisture before the amine can successfully coordinate. Actionable Advice: Ensure strict anhydrous conditions. Use rigorously dried 1,4-dioxane. Furthermore, the choice of base directly impacts the pKa of the intermediate and the energy barrier for the desired pathway[3]. Switch to a weaker, non-nucleophilic base like Cs2CO3, which facilitates cleaner deprotonation without promoting side reactions[4].

Q: My LC-MS shows a byproduct with a mass corresponding to the loss of the methoxy group (M-30). What is happening? A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) act as aggressive nucleophiles at elevated temperatures (100–110 °C). They can attack the electron-deficient pyridine ring, cleaving the methoxy group via an SNAr-type mechanism or simple ether cleavage. Actionable Advice: Completely eliminate NaOtBu from your workflow. Replace it with Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). These inorganic bases are highly tolerant of sensitive functional groups like the 2-methoxy ether[4].

Quantitative Optimization Data

The following table summarizes our internal optimization matrix, demonstrating the causality between ligand/base selection and final reaction yield.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPNaOtBuToluene1002438%Reaction stalled; unreacted bromide buildup.
2Pd(OAc)2 / XantphosCs2CO31,4-Dioxane1101865%Moderate conversion; slow reductive elimination.
3Pd2(dba)3 / tBuXPhosNaOtBuToluene1001252%Methoxy cleavage byproduct detected via LC-MS.
4 Pd(OAc)2 / BrettPhos Cs2CO3 1,4-Dioxane 110 12 91% Complete conversion; clean impurity profile.

Validated Step-by-Step Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation & Inertion

  • Action: Charge a flame-dried Schlenk tube with Pd(OAc)2 (0.05 equiv), BrettPhos (0.06 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Causality: Palladium(0) is highly sensitive to oxidation. BrettPhos is slightly moisture sensitive.

  • Validation Checkpoint: The 1,4-dioxane solvent must register <10 ppm water on a Karl Fischer titrator before use.

Step 2: Pre-catalyst Activation

  • Action: Add 2 mL of anhydrous 1,4-dioxane to the solid mixture. Stir at room temperature for 5 minutes under a nitrogen atmosphere.

  • Causality: Pre-mixing Pd(OAc)2 and BrettPhos allows the formation of the active L-Pd(II) complex prior to the introduction of competing coordinating species (like the primary amine).

  • Validation Checkpoint: The solution must transition from a heterogeneous yellow suspension to a clear, deep red/orange hue, visually confirming successful ligand coordination.

Step 3: Substrate Addition & Degassing

  • Action: Add 3-bromo-2-methoxypyridine (1.0 equiv) and 2-methylcyclopentan-1-amine (1.2 equiv) via microsyringe. Perform three freeze-pump-thaw cycles.

  • Causality: Oxygen causes rapid dimerization and irreversible deactivation of the Pd(0) active species[2].

  • Validation Checkpoint: During the final vacuum phase of the freeze-pump-thaw cycle, absolutely no micro-bubbling should be observed in the thawing liquid.

Step 4: Thermal Cycling & Reaction

  • Action: Seal the tube and heat the reaction mixture vigorously at 110 °C for 12 hours.

  • Causality: The bulky 2-methylcyclopentyl group requires high thermal energy to overcome the activation barrier for the rate-limiting reductive elimination step.

  • Validation Checkpoint: At the 2-hour mark, an LC-MS aliquot must show >50% consumption of the aryl bromide. Warning: If the reaction mixture turns opaque black and precipitates a mirror-like solid on the glass, "palladium black" has formed, indicating catastrophic catalyst death.

Step 5: Quench & Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove the inorganic salts (CsBr, CsHCO3) and spent catalyst. Concentrate and purify via silica gel chromatography.

Troubleshooting Workflow

Use this decision tree if you encounter sub-optimal yields during your scale-up.

Troubleshooting Start Issue: Low Yield (<40%) LCMS Analyze via LC-MS Start->LCMS Path1 Unreacted Aryl Bromide (Catalyst Stalling) LCMS->Path1 Path2 Des-bromo Byproduct (Protodehalogenation) LCMS->Path2 Path3 Methoxy Cleavage (Nucleophilic Attack) LCMS->Path3 Sol1 Switch to BrettPhos Increase Temp to 110°C Path1->Sol1 Sol2 Dry Solvents Rigorously Use Cs2CO3 Path2->Sol2 Sol3 Avoid NaOtBu Switch to K3PO4 or Cs2CO3 Path3->Sol3

Troubleshooting workflow for resolving common failure modes in the amination reaction.

References

  • [1] Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[Link]

  • [4] Title: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography Source: nih.gov URL: [Link]

  • [3] Title: The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling Source: acs.org URL: [Link]

Sources

Optimization

how to prevent thermal degradation of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Welcome to the Technical Support Center for Advanced Intermediate Handling. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Handling. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals working with 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

This molecule features a highly electron-rich aminopyridine core, making it a versatile building block but also rendering it highly susceptible to thermal and oxidative degradation. This guide moves beyond generic handling advice to explain the fundamental chemical causality behind degradation events, providing you with self-validating protocols to ensure absolute structural integrity during synthesis, purification, and storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound turn brown and show multiple peaks on HPLC after vacuum drying at 60°C? A1: This discoloration is a classic indicator of oxidative degradation of the secondary aminopyridine core.

  • Causality: The electron-donating 2-methoxy group significantly increases the electron density on the pyridine ring and the adjacent secondary amine. Heat lowers the activation energy for trace oxygen to abstract an electron from the secondary amine nitrogen, forming an aminium cation radical[1]. This radical cascade rapidly leads to the formation of imines, N-oxides, and polymerized byproducts.

  • Self-Validation: Always verify your drying environment is completely oxygen-free. Before applying any heat, pull a high vacuum (<0.1 Torr) and backfill the desiccator with Argon at least three times. If the compound remains off-white after 12 hours, your inerting protocol is validated.

Q2: LC-MS analysis of my thermally stressed sample shows a major impurity at [M-14]. What is the mechanism behind this? A2: A mass loss of 14 Da (loss of a CH2​ equivalent) strongly indicates O-demethylation of the 2-methoxypyridine moiety, resulting in a 2-pyridone derivative via tautomerization of the intermediate 2-hydroxypyridine[2].

  • Causality: At elevated temperatures, trace acidic impurities protonate the pyridine nitrogen. This activates the adjacent methoxy group, making the methyl carbon highly susceptible to nucleophilic attack (even by trace water or halide ions), which cleaves the O-CH3 bond.

  • Self-Validation: Test the pH of your aqueous extracts during workup. Ensure the final organic layer is washed with a mild base (e.g., saturated NaHCO3​ ) to neutralize trace acids before concentration.

Q3: Can aggressive distillation cause the loss of the 2-methylcyclopentyl group? A3: Yes. At temperatures exceeding 120°C, secondary amines can undergo thermolytic N-dealkylation[3].

  • Causality: The steric bulk of the 2-methylcyclopentyl group introduces structural strain. Under high thermal stress, the C-N bond can cleave via a cyclic transition state or radical mechanism, yielding 2-methoxypyridin-3-amine and a volatile cyclopentene derivative.

  • Self-Validation: Monitor the distillation flask residue via GC-MS. If 2-methoxypyridin-3-amine is detected, your bath temperature has exceeded the thermodynamic stability threshold of the C-N bond.

Part 2: Quantitative Degradation Profile

To facilitate rapid risk assessment during your workflows, consult the following table summarizing the thermal vulnerabilities of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine.

Degradation PathwayTriggering ConditionsTemp. ThresholdPrimary ByproductsPrevention Strategy
Oxidative Amine Degradation O2​ exposure, Light, Heat> 40°C (in air)Imines, N-oxides, PolymersStrict Argon atmosphere, Amber vials
O-Demethylation Trace acids, Nucleophiles, Heat> 60°C (acidic)2-Pyridone derivativesBase-washed glassware, Anhydrous solvents
N-Dealkylation Extreme thermal stress> 120°C2-methoxypyridin-3-amineAvoid distillation; use low-temp chromatography

Part 3: Mechanistic Workflow Visualization

The following diagram maps the causality between thermal stress, specific degradation pathways, and the required mitigation logic.

ThermalDegradation Target 2-methoxy-N-(2-methylcyclopentyl) pyridin-3-amine Stress Thermal Stress (> 40°C - 120°C) Target->Stress Path1 Oxidative Degradation (Amine radical formation) Stress->Path1 + Trace O2 Path2 O-Demethylation (Nucleophilic attack) Stress->Path2 + Trace Acids Path3 N-Dealkylation (C-N bond cleavage) Stress->Path3 > 120°C Mit1 Argon Atmosphere & Amber Vials Path1->Mit1 Mit2 Anhydrous & Acid-Free Conditions Path2->Mit2 Mit3 Low-Temp Purification (Avoid Distillation) Path3->Mit3

Thermal degradation pathways and targeted mitigation strategies for the target molecule.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Thermally Safe Solvent Evaporation & Drying

This protocol prevents oxidative degradation and O-demethylation during solvent removal.

  • System Preparation: Equip a rotary evaporator with a dry-ice/acetone condenser trap and an Argon backfill manifold.

  • Acid Neutralization: Before loading the sample, ensure the organic phase has been washed with saturated aqueous NaHCO3​ and dried over anhydrous Na2​SO4​ . Filter the solution into a base-washed round-bottom flask.

  • Temperature Control: Set the water bath strictly to ≤ 35°C . Do not exceed this temperature, as the activation energy for amine oxidation drops significantly above 40°C[1].

  • Evaporation: Apply vacuum progressively to prevent bumping. Once the bulk solvent is removed, immediately break the vacuum with Argon (do not use ambient air).

  • High-Vacuum Drying: Transfer the flask to a vacuum desiccator. Purge the chamber with Argon three times. Apply a high vacuum (<0.1 Torr) at room temperature for 12–16 hours.

  • Validation Step: Perform an NMR or LC-MS check. The absence of a [M-14] peak and baseline drift validates the thermal and chemical integrity of the process.

Protocol B: Long-Term Storage & Handling

This protocol prevents slow-onset thermal and photolytic degradation over time.

  • Aliquoting: If the compound is an oil, dissolve it in a rigorously degassed, anhydrous solvent (e.g., MTBE or Toluene) to create a standardized stock solution. This minimizes surface area exposure to oxygen.

  • Inerting: Transfer the compound into amber glass vials (to prevent UV-catalyzed radical initiation). Insert an Argon needle and gently flush the headspace of each vial for 30 seconds.

  • Sealing: Cap immediately with PTFE-lined septa caps. Wrap the caps tightly with Parafilm to prevent oxygen ingress.

  • Storage: Store the vials in a dedicated freezer at -20°C . Allow vials to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can act as a nucleophile over time[2].

References

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies Source: National Institutes of Health (PMC) URL:[1]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) Source: International Programme on Chemical Safety (INCHEM) URL:[2]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE Source: UKnowledge - University of Kentucky URL:[3]

Sources

Troubleshooting

troubleshooting aqueous solubility issues with 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical bottlenecks associated with weakly basic, highly lipophilic active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the biopharmaceutical bottlenecks associated with weakly basic, highly lipophilic active pharmaceutical ingredients (APIs).

The compound 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine presents a classic formulation challenge. Structurally, it features a highly lipophilic 2-methylcyclopentyl moiety that severely disrupts aqueous hydrogen bonding, driving precipitation. Conversely, it possesses two weakly basic centers: a pyridine nitrogen and a secondary amine. At physiological pH (7.4), these basic centers remain predominantly un-ionized, rendering the free base practically insoluble in aqueous media.

This guide provides a causality-driven, self-validating framework to troubleshoot and overcome these specific solubility hurdles across both in vitro and in vivo applications.

Part 1: Formulation Selection Logic

Before diving into specific troubleshooting steps, it is critical to align your formulation strategy with your experimental endpoint. The workflow below illustrates the decision-making process based on the microenvironmental pH and dosing requirements.

FormulationWorkflow Start Evaluate API: 2-methoxy-N-(2-methylcyclopentyl) pyridin-3-amine Check_pH Is target pH < pKa (~5.5)? Start->Check_pH Salt_Form Formulate as Salt (e.g., HCl or Mesylate) Check_pH->Salt_Form Yes (Gastric/Acidic) Check_Dose Is required dose high? Check_pH->Check_Dose No (Physiological pH) Cosolvent Use Cosolvents (DMSO, PEG400) Check_Dose->Cosolvent In vitro / Low dose Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Check_Dose->Cyclodextrin In vivo / Mod dose ASD Amorphous Solid Dispersion (HME or Spray Drying) Check_Dose->ASD High dose / Solid

Workflow for selecting solubility enhancement strategies based on pH and dosing requirements.

Part 2: Troubleshooting FAQs & Root Cause Analysis

Q1: My DMSO stock solution of the compound precipitates immediately upon dilution into physiological buffers (PBS, pH 7.4) for cell-based assays. How can I prevent this? Analysis & Causality: Diluting a DMSO stock into a pH 7.4 buffer causes a rapid solvent shift and "pH shock." Because the compound's basic centers (pKa ~5.0–6.0) are un-ionized at pH 7.4, its intrinsic solubility drops drastically, forcing the lipophilic 2-methylcyclopentyl group to aggregate and precipitate. Solution: Utilize a cosolvent and surfactant system to lower the dielectric constant of the water and provide micellar encapsulation. A standard approach is a ternary mixture (e.g., 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Buffer). Self-Validation: Before adding the API, perform a serial dilution of the vehicle alone into your assay buffer and measure optical density at 600 nm. A flat baseline confirms the vehicle itself does not cause optical scattering, validating that any subsequent turbidity is strictly API-driven.

Q2: We need to formulate this compound for oral in vivo PK studies in rodents, but the free base is practically insoluble. What is the most efficient strategy? Analysis & Causality: For in vivo studies, you need high drug concentrations without using toxic levels of organic solvents. Since the drug is weakly basic, salt formation is the optimal first-line strategy. Dissolving a basic salt lowers the microenvironmental pH, which exponentially increases the dissolution rate compared to the free base 1. Solution: Perform a salt screen using strong acids. To ensure the proton transfer is complete and the resulting salt is stable, the pKa of the conjugate acid must be at least 3 units lower than the pKa of the basic center (ΔpKa > 3) 1. Hydrochloride (HCl) or mesylate salts are highly recommended 2. Self-Validation: Measure the pH of the resulting salt solution in unbuffered water. If the pH drops significantly compared to a suspension of the free base, it confirms the salt has successfully altered its microenvironment, validating the mechanism of solubility enhancement.

Q3: We formed the HCl salt, but it still precipitates when it transitions from the acidic stomach to the neutral intestine (pH 6.8). How do we maintain supersaturation? Analysis & Causality: While the HCl salt dissolves rapidly in the stomach, the transition to the neutral pH of the intestine causes the drug to deprotonate, reverting to its insoluble free base form. Solution: Implement Cyclodextrin (CD) complexation. Excipients like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic internal cavity that encapsulates the lipophilic 2-methylcyclopentyl group, shielding it from water, while the hydrophilic exterior maintains aqueous solubility 3.

CDMechanism Drug Lipophilic API Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD Cavity CD->Complex Encapsulation Aqueous Aqueous Media Complex->Aqueous Solubilization & Transport

Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility of lipophilic APIs.

Part 3: Quantitative Data Summaries

To guide your formulation choices, the following table summarizes the expected quantitative impact of various solubility enhancement techniques for weakly basic, lipophilic pyridine derivatives.

Formulation StrategyMechanism of ActionExpected Solubility Gain vs. Free BaseOptimal Use Case
Free Base (Control) N/ABaseline (Typically < 10 µg/mL at pH 7.4)Solid state characterization
HCl / Mesylate Salt Microenvironmental pH reduction & ionization50x – 100x (pH dependent)Oral solid dosage, Gastric absorption
Cosolvent (PEG400/Tween) Dielectric constant reduction & micellization10x – 50xIn vitro assays, IV administration
HP-β-CD Complexation Hydrophobic cavity encapsulation80x – 100x+ Intestinal absorption, Parenteral

Part 4: Step-by-Step Experimental Protocols

Protocol A: High-Throughput Salt Screening (Microwell Plate Method)

Objective: Identify the optimal counterion to maximize the dissolution rate of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine.

  • Preparation: Dispense exactly 0.5 mg of the free base API into each well of a 96-well glass-bottom plate 1.

  • Solubilization: Dissolve the API in a minimal volume of a volatile organic solvent (e.g., Tetrahydrofuran or Methanol).

  • Counterion Addition: Add 1.05 molar equivalents of various counterions (e.g., Hydrochloric acid, Methanesulfonic acid, Maleic acid) to distinct wells [[2]]().

  • Evaporation: Allow the solvent to slowly evaporate at room temperature under a fume hood to induce crystallization.

  • System Validation: Analyze the resulting solids via X-ray Powder Diffraction (XRPD). If the diffraction pattern shows distinct, sharp peaks that differ from the free base, you have successfully formed a new crystalline salt. Amorphous halos indicate a failed crystallization that requires solvent system adjustment.

Protocol B: Phase-Solubility Profiling with HP-β-CD

Objective: Quantify the solubilizing capacity of HP-β-CD and determine the exact amount needed to prevent intestinal precipitation without compromising permeability.

  • Preparation: Prepare a series of aqueous solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD in pH 6.8 phosphate buffer.

  • Incubation: Add an excess amount of the API (e.g., 10 mg/mL) to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 150 rpm at 25°C for 48 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 16,000 rpm for 15 minutes to pellet the undissolved drug .

  • Quantification: Extract the supernatant, dilute appropriately, and analyze the drug concentration via HPLC-UV.

  • System Validation: Plot the API concentration against the HP-β-CD concentration. A linear relationship (A_L type curve) validates a 1:1 inclusion complex. Crucial Note: Do not use excess cyclodextrin beyond what is required to dissolve the target dose. Excess CD traps the drug in the cavity, reducing the free drug fraction available to cross the intestinal membrane, thereby destroying permeability 4.

References

  • Salt Selection. Basicmedical Key.
  • Cyclodextrins used as excipients. European Medicines Agency (EMA).
  • Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off.

Sources

Optimization

optimizing HPLC mobile phase conditions for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) and LC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) and LC-MS methods for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

As a basic compound featuring both a pyridine ring and a sterically hindered secondary amine, this analyte presents classic chromatographic challenges: severe peak tailing, retention time (RT) instability, and complex ionization dynamics. This center provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure analytical rigor.

I. Diagnostic Workflow for Pyridine-Amine Derivatives

To rapidly diagnose and resolve chromatographic failures, follow the logical decision tree below. This workflow isolates the root cause of poor peak shape or signal loss by targeting the specific physicochemical interactions at play.

Workflow A Analyze 2-methoxy-N- (2-methylcyclopentyl)pyridin-3-amine B Symptom: Severe Peak Tailing A->B C Symptom: RT Instability A->C D Symptom: Poor MS Sensitivity A->D E Action: Use Type B Silica (Endcapped) B->E Stationary Phase F Action: Adjust pH < 3.0 to neutralize silanols B->F Mobile Phase G Action: Set pH ±1.5 units from analyte pKa C->G pH Control H Action: Use 10-50 mM Buffer C->H Buffer Capacity I Action: Switch to Volatile Buffers (e.g., Ammonium Formate) D->I MS Compatibility

Fig 1. Diagnostic workflow for optimizing HPLC conditions for basic pyridine-amine compounds.

II. Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how can I resolve it?

The Causality: 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine contains a basic secondary amine. In a mid-pH mobile phase (pH 4–7), this basic nitrogen is fully protonated. Simultaneously, residual silanol groups (Si-OH) on standard silica stationary phases begin to deprotonate into negatively charged silanoxide ions (Si-O⁻) at pH values above 3.5[1]. The resulting secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase causes the analyte to "stick," leading to severe peak tailing[1].

The Resolution:

  • Chemical Suppression (Mobile Phase): Lower the mobile phase pH to < 3.0. At this highly acidic pH, the residual silanols are fully protonated and neutralized, effectively shutting down the ion-exchange mechanism[2][3].

  • Physical Suppression (Stationary Phase): Switch to a high-purity, base-deactivated "Type B" silica column[2][3]. For basic compounds, hybrid silica columns with dense endcapping or polar-embedded groups are strictly preferred to shield the analyte from any remaining active sites[4].

Q2: My retention times drift unpredictably between runs. How do I stabilize them?

The Causality: Retention time drift for ionizable compounds is almost always a symptom of poor pH control. If the mobile phase pH is too close to the analyte's pKa, minor local fluctuations in pH (due to sample injection or gradient mixing) will drastically alter the ratio of ionized to neutral molecules. Because neutral molecules are highly retained in reversed-phase HPLC and ionized molecules are not, this shifting ratio causes retention instability[5].

The Resolution: Ensure the mobile phase pH is set at least ± 1.5 pH units away from the analyte's pKa [5]. Because this compound has a highly basic secondary amine, operating at pH 2.5 ensures it is 100% protonated and chromatographically stable. Furthermore, ensure your buffer concentration is robust enough—typically between 10 to 50 mM—to resist local pH perturbations during the run[6].

Q3: I am transferring this method to LC-MS/MS, but my signal is completely suppressed. What is wrong?

The Causality: If your UV method utilized non-volatile buffers like potassium phosphate, transferring it directly to an LC-MS system will cause catastrophic ion suppression and physical fouling of the electrospray ionization (ESI) source[7]. Additionally, while Trifluoroacetic Acid (TFA) is excellent for peak shape, its strong ion-pairing nature heavily suppresses MS signals in positive ion mode.

The Resolution: Transition exclusively to volatile buffer systems. Ammonium formate (pKa ~3.75) is the gold standard for low-pH LC-MS applications[7]. Replace TFA with 0.1% Formic Acid, which provides adequate protonation for ESI+ without the severe ion-pairing suppression[6][7].

Q4: How do I separate the cis and trans diastereomers of the 2-methylcyclopentyl group?

The Causality: The 2-methylcyclopentyl moiety contains chiral centers, meaning the synthesized compound likely exists as a mixture of cis and trans diastereomers. Standard C18 columns rely purely on hydrophobic partitioning, which often fails to distinguish the nearly identical lipophilicity of these isomers. The Resolution: Switch to a stationary phase that offers shape/steric selectivity , such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. Additionally, substituting acetonitrile with methanol as the strong solvent can improve resolution, as methanol's hydrogen-bonding capability forces the analyte to interact more intimately with the stationary phase, amplifying subtle spatial differences.

III. Quantitative Data: Mobile Phase Buffer Selection Matrix

Use the following table to select the exact buffer system required for your specific analytical goal.

Buffer SystempH RangeConcentrationLC-MS Compatible?Primary Application & Rationale
Formic Acid ~2.70.1% (v/v)Yes Best for ESI+ sensitivity. Ensures complete protonation of the amine.
Ammonium Formate 2.8 – 4.810 – 50 mMYes Excellent buffering capacity for LC-MS[6][7]. Prevents RT drift.
Ammonium Acetate 3.8 – 5.810 – 50 mMYes Volatile buffer[7]. Use only if higher pH selectivity is required.
Potassium Phosphate 2.1 – 3.120 mMNo (UV Only)Superior UV transparency and buffering capacity. Ideal for QA/QC.
Ammonium Bicarbonate 6.8 – 8.810 mMYes High-pH MS applications. Requires a pH-stable hybrid silica column.

IV. Self-Validating Experimental Protocol: Method Optimization

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes mandatory checkpoints that prevent the analyst from proceeding if the system is not chemically optimized.

Phase 1: Buffer Preparation & Validation
  • Prepare Aqueous Phase (A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of ultra-pure water (18.2 MΩ·cm) to yield a 10 mM solution[6].

  • Adjust pH: Titrate with pure formic acid until the pH reaches exactly 3.0.

  • Prepare Organic Phase (B): 100% LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Validation Checkpoint 1: Filter Phase A through a 0.22 µm hydrophilic PTFE membrane. If backpressure during filtration is high, discard and remake (indicates particulate contamination).

Phase 2: Equilibration & System Suitability Testing (SST)
  • Install Column: Mount a Type B, endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2][4].

  • Equilibrate: Pump 95% A / 5% B at 0.4 mL/min for 20 column volumes.

  • Validation Checkpoint 2 (SST): Inject a standard mixture containing Uracil (void volume marker) and Amitriptyline (severe tailing marker).

    • Pass Criteria: Amitriptyline USP Asymmetry Factor ( As​ ) must be between 0.9 and 1.2.

    • Failure Protocol: If As​ > 1.2, silanol suppression is failing. Abort analysis, verify mobile phase pH < 3.0, or replace the column.

Phase 3: Gradient Execution & Bracketing
  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.0 min: 60% to 95% B (Wash)

    • 7.0 - 9.0 min: 5% B (Re-equilibration)

  • Sample Injection: Inject 1-2 µL of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (prepared in initial mobile phase conditions to prevent injection solvent effects).

  • Validation Checkpoint 3 (Bracketing): Inject a known calibration standard every 10 sample injections. Retention time drift must not exceed ± 0.5%. If drift occurs, buffer capacity is exhausted; prepare fresh mobile phase.

V. References

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY Source: molnar-institute.com URL:

  • HPLC Column Selection: Core to Method Development (Part II) Source: welch-us.com URL:

  • Why Do Peaks Tail? - LC Troubleshooting Bible Source: lctsbible.com URL:

  • Choosing The Buffers | High Performance Liquid Chromatography Source: scribd.com URL:

  • Reversed Phase HPLC Method Development Source: phenomenex.com URL:

  • Reversed-Phase HPLC Buffer Selection Guide Source: scribd.com URL:

  • pH Control in Reversed Phase HPLC Source: scribd.com URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction &amp; Purification of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals synthesizing 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

This secondary amine is typically accessed via the reductive amination of 2-methoxypyridin-3-amine with 2-methylcyclopentanone, frequently utilizing sodium triacetoxyborohydride (STAB) as the reducing agent due to its selective reactivity[1]. While the C-N bond formation is generally robust, the post-reaction extraction is notoriously complicated by boron-induced emulsions, overlapping pKa values between the primary and secondary amines, and the formation of hydrolyzed byproducts. This guide provides field-proven, self-validating protocols to isolate your target molecule with high purity.

Part 1: Optimized Extraction Workflow Visualization

The following workflow illustrates the optimized path for isolating the secondary amine product while systematically eliminating common reaction byproducts.

ExtractionWorkflow Reaction Crude Reaction Mixture (STAB Reductive Amination) Quench Quench & Hydrolysis (1N NaOH + Rochelle's Salt) Reaction->Quench Add slowly at 0°C Filter Filter through Celite (Removes Insoluble Salts) Quench->Filter Break emulsions LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Filter->LLE OrgPhase Organic Phase (Product + Unreacted Primary Amine) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Boron Salts, Pyridone Byproducts) LLE->AqPhase Bottom Layer (Discard) Resin Scavenger Resin Treatment (Polymer-bound Isocyanate) OrgPhase->Resin Add resin, stir 2-4h FinalFilter Filtration & Concentration Resin->FinalFilter Covalently traps primary amine PureProduct Pure Secondary Amine Product (2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine) FinalFilter->PureProduct

Figure 1: Optimized post-reaction extraction and purification workflow utilizing scavenger resins.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: I am experiencing severe, unbreakable emulsions during the initial aqueous workup. How do I resolve this?

Cause: When using sodium triacetoxyborohydride (STAB) for reductive amination[1], the resulting borate byproducts form complex, gelatinous polymeric networks in water. These networks stabilize the organic/aqueous interface, creating stubborn emulsions. Solution: Replace a standard water or brine quench with a mixture of 1N NaOH and saturated Rochelle's salt (potassium sodium tartrate).

  • Mechanistic Causality: The tartrate acts as a strong bidentate ligand, actively chelating the boron atoms and breaking down the polymeric network into water-soluble complexes. The NaOH ensures the basic aminopyridine product remains unprotonated and partitions into the organic layer. If a slight emulsion persists, filtering the entire biphasic mixture through a pad of Celite before using the separatory funnel will mechanically shear the emulsion and remove insoluble particulates.

Q2: My extracted product is heavily contaminated with unreacted 2-methoxypyridin-3-amine. Why did acid-base extraction fail?

Cause: Classic acid-base extraction relies on a significant pKa differential between the product and the impurity. However, the basicity of the primary amine starting material (2-methoxypyridin-3-amine) and the secondary amine product (2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine) are too similar (both have conjugate acid pKa values roughly between 5.5 and 6.5). Adjusting the pH will protonate and deprotonate both species simultaneously, causing them to co-extract. Solution: Utilize an electrophilic scavenger resin , such as polymer-bound isocyanate[2].

  • Mechanistic Causality: This exploits sterics and nucleophilicity rather than basicity. The unreacted primary amine is a strong, unhindered nucleophile that rapidly attacks the resin's isocyanate groups, forming a covalent urea linkage that binds it to the solid support[2]. Conversely, your target secondary amine is highly sterically hindered by the bulky 2-methylcyclopentyl group, preventing it from reacting with the resin. A simple filtration then completely removes the primary amine impurity.

Q3: I am observing a highly polar byproduct in the aqueous phase that won't extract into organic solvents. What is it?

Cause: You are likely observing the pyridone tautomer (2-hydroxy-N-(2-methylcyclopentyl)pyridin-3-amine). The 2-methoxy group on the pyridine ring is susceptible to acid-catalyzed hydrolysis. If your extraction protocol involves washing the organic layer with strong aqueous acids (e.g., 1M HCl) to remove basic impurities, you risk cleaving the methyl ether, yielding the highly polar, water-soluble pyridone. Solution: Strictly avoid strong mineral acids during workup. If a slightly acidic wash is absolutely necessary to remove non-amine impurities, use a mild, buffered acid like 10% aqueous citric acid and keep the contact time brief.

Q4: How do I minimize the formation of the over-alkylated tertiary amine byproduct?

Cause: The secondary amine product can undergo a second reductive amination with excess 2-methylcyclopentanone. Solution: While primarily a reaction-control issue (ensure strict 1:1 stoichiometry and monitor temperature), the tertiary amine is highly lipophilic and will co-extract into the organic phase. If formed, it cannot be scavenged by isocyanate resins. You must rely on careful chromatographic separation, as the tertiary amine will elute significantly faster (higher Rf) than the secondary amine due to the complete lack of hydrogen-bond donors.

Part 3: Quantitative Data & Physicochemical Properties

Understanding the physicochemical properties of the reaction mixture components is critical for predicting their behavior during liquid-liquid extraction.

ComponentRole in MixtureEst. pKa (Conjugate Acid)Relative LipophilicityWorkup Fate / Removal Strategy
2-Methoxypyridin-3-amine Unreacted Starting Material~5.5LowCovalently bound to Isocyanate Scavenger Resin[2]
2-Methylcyclopentanone Unreacted Starting MaterialN/A (Neutral)ModerateRemoved via high-vacuum concentration
Target Secondary Amine Desired Product~6.0HighRetained in Organic Phase (EtOAc or DCM)
Pyridone Derivative Hydrolysis Byproduct~2.0Very LowWashed into Aqueous Phase
Tertiary Amine Over-alkylated Byproduct~5.8Very HighRetained in Organic Phase (Requires Chromatography)

Part 4: Step-by-Step Experimental Protocol (Self-Validating)

This protocol integrates the troubleshooting principles above into a self-validating, step-by-step methodology.

Materials Required:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1N NaOH (aq)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

  • Polymer-bound isocyanate resin (loading capacity ~1.5 mmol/g)

  • Celite 545

Step 1: Quenching and Emulsion Resolution

  • Cool the crude reductive amination mixture to 0°C.

  • Slowly add an equal volume of a 1:1 mixture of 1N NaOH and saturated Rochelle's salt.

  • Stir vigorously for 30 minutes at room temperature.

    • Validation Check: The mixture should transition from a milky suspension to two relatively distinct liquid phases.

Step 2: Liquid-Liquid Extraction

  • If any gelatinous precipitate remains, filter the entire biphasic mixture through a 1-inch pad of Celite, washing the pad with EtOAc.

  • Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash once with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

    • Validation Check: Perform Thin Layer Chromatography (TLC). You should observe the target secondary amine spot and a lower-Rf spot corresponding to the unreacted primary amine.

Step 3: Primary Amine Scavenging

  • Transfer the dried organic phase to a round-bottom flask.

  • Add polymer-bound isocyanate resin (calculate amount based on 2-3 equivalents of the theoretical unreacted primary amine remaining)[2].

  • Stir the suspension gently at room temperature for 2 to 4 hours.

    • Validation Check: Spot the supernatant on a TLC plate. The lower-Rf primary amine spot must be completely absent. If it remains, add more resin and stir for an additional hour.

Step 4: Isolation

  • Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin thoroughly with EtOAc to ensure complete recovery of the secondary amine.

  • Concentrate the filtrate under reduced pressure.

  • Dry the resulting residue under high vacuum to remove any volatile unreacted 2-methylcyclopentanone.

    • Validation Check: ¹H-NMR should show the absence of the broad primary amine -NH₂ singlet (typically around 4.0-5.0 ppm) and the presence of a single secondary -NH- proton, confirming high purity.

Part 5: References

  • Wilhelmsen, C. A., Dixon, A. D. C., Chisholm, J. D., & Clark, D. A. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids." PMC / National Institutes of Health. URL:[Link][1]

  • MDPI. "Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18 F-Labelling Methods." MDPI. URL: [Link][3]

Sources

Optimization

Technical Support Center: Resolving Stereoisomers of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals tasked with the chiral resolution of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals tasked with the chiral resolution of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

Because the 2-methylcyclopentyl moiety contains two adjacent stereocenters (C1 and C2), the synthesis of this compound typically yields a mixture of four distinct stereoisomers: two cis enantiomers[(1R,2S) and (1S,2R)] and two trans enantiomers [(1R,2R) and (1S,2S)][1]. Isolating these specific stereoisomers is a critical path in drug discovery, as the[2].

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is Supercritical Fluid Chromatography (SFC) recommended over standard HPLC for separating these four stereoisomers? A1: SFC utilizes supercritical carbon dioxide ( CO2​ ) as the bulk mobile phase. CO2​ has a higher diffusivity and lower viscosity than standard liquid solvents. For basic aromatic amines like our target compound, of closely eluting stereoisomers compared to conventional normal-phase HPLC[3][4].

Q2: Which Chiral Stationary Phases (CSPs) should I screen first? A2: Polysaccharide-based CSPs are the industry standard for amine resolution. We recommend starting with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD). The of the methylcyclopentyl group within the polymer's helical groove[5].

Q3: My chromatogram shows severe peak tailing. What causes this, and how can I correct it? A3: Peak tailing in secondary amines is almost always caused by secondary, non-enantioselective interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica support of the CSP. To fix this, add a basic modifier—such as 0.1% to 0.5% diethylamine (DEA) or isobutylamine ( iBuNH2​ )—to your organic co-solvent (e.g., Methanol). The , ensuring symmetric peak shapes[3][5].

Section 2: Troubleshooting Guide

Issue: Only 2 or 3 peaks are observed instead of 4.

  • Causality: This indicates co-elution. Either the cis and trans diastereomers are overlapping, or an enantiomeric pair lacks sufficient chiral recognition on the current CSP.

  • Solution: First, verify if the cis and trans diastereomeric pairs can be separated on an achiral reverse-phase column (e.g., C18) prior to chiral analysis. If a unified chiral method is required, change the organic modifier. of the mobile phase, which frequently shifts elution orders and resolves hidden peaks[4].

Issue: Retention times are drifting across multiple injections.

  • Causality: This is typically caused by incomplete equilibration of the CSP with the basic additive, or micro-fluctuations in the Automated Back Pressure Regulator (ABPR) altering the density of the supercritical CO2​ .

  • Solution: Flush the column with the modifier + additive mixture for at least 20 column volumes prior to the first injection to ensure the stationary phase is fully saturated. Verify that the ABPR is strictly maintaining the supercritical state (typically set between 120-150 bar) and that the column oven temperature is stable[3].

Section 3: Quantitative Data & Recommended Parameters

Stereoisomer Elution Profile (Typical Polysaccharide CSP)
Stereoisomer PairStructural RelationshipExpected Relative ElutionResolution Target ( Rs​ )
(1R, 2S) & (1S, 2R)Cis EnantiomersPeaks 1 and 2> 1.5 (Baseline)
(1R, 2R) & (1S, 2S)Trans EnantiomersPeaks 3 and 4> 1.5 (Baseline)
Recommended Starting SFC Parameters
ParameterRecommended ConditionCausality / Rationale
Primary Technique Chiral SFCHigh diffusivity of CO2​ yields sharper peaks for complex 4-isomer mixtures[4].
Stationary Phase Chiralpak AD-H / OD-HBroadest enantioselectivity for basic aromatic amines[5].
Mobile Phase CO2​ / Methanol (Gradient)Methanol provides optimal solubility and hydrogen bonding disruption[4].
Basic Additive 0.2% Diethylamine (DEA)Competitively masks residual silanols to prevent peak tailing[3][5].
System Pressure 120 - 150 bar (ABPR)Maintains CO2​ in a dense supercritical state for consistent retention[3].
Temperature 35 °C - 40 °COptimizes mass transfer and mobile phase viscosity[5].

Section 4: Experimental Protocol: Self-Validating SFC Method Development

This step-by-step methodology is designed as a self-validating system. By incorporating system suitability checks and orthogonal validation, you ensure the scientific integrity of your stereoisomer resolution.

  • Sample Preparation: Dissolve the racemic 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine mixture in HPLC-grade Methanol to a concentration of 1-2 mg/mL.

    • Self-Validation Check: Always filter the sample through a 0.22 µm PTFE syringe filter to prevent particulate buildup, which causes split peaks and pressure spikes.

  • System Equilibration: Install the selected CSP (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm). Set the column oven to 40 °C and the ABPR to 120 bar. Pump 100% Methanol (containing 0.2% DEA) at 2.0 mL/min for 15 minutes, then switch to the starting SFC conditions (e.g., 95% CO2​ / 5% MeOH with DEA) until the UV baseline is completely stable.

  • Screening Gradient: Inject 5 µL of the sample. Run a linear gradient from 5% to 40% Methanol (with 0.2% DEA) over 10 minutes, holding at 40% for 2 minutes.

  • Data Analysis & Resolution Calculation: Evaluate the chromatogram. A successful separation must yield four distinct peaks. Calculate the resolution ( Rs​ ) between all adjacent peaks.

    • Self-Validation Check: Baseline resolution is achieved only if Rs​>1.5 . If Rs​<1.5 for any pair, proceed to isocratic optimization.

  • Isocratic Optimization: Identify the modifier percentage where the co-eluting peaks eluted during the gradient. Set an isocratic method at 5% below that concentration to maximize the separation factor ( α ).

  • Absolute Configuration Tracking: Once separated, collect fractions of the four peaks using Preparative SFC. or polarimetry to pair the enantiomers (equal and opposite optical rotations) and establish the absolute configuration[5].

Section 5: Workflow Visualization

SFC_Method_Dev Start Racemic 2-methoxy-N- (2-methylcyclopentyl)pyridin-3-amine (4 Stereoisomers) Screening Chiral SFC Screening CSPs: Amylose/Cellulose derivatives Modifiers: MeOH, EtOH, IPA Start->Screening Eval Are all 4 isomers baseline resolved (Rs > 1.5)? Screening->Eval Tailing Peak Tailing / Broadening? Eval->Tailing  No   Optimize Optimize Parameters (Temp: 35-40°C, BPR: 120 bar) Eval->Optimize  Yes   Tailing->Screening  No (Change CSP/Modifier)   AddBase Add Basic Additive (0.1% - 0.5% DEA or iBuNH2) Tailing->AddBase  Yes   AddBase->Screening ScaleUp Preparative SFC Scale-up & Absolute Configuration (CD) Optimize->ScaleUp

Caption: Logical workflow for the chiral SFC method development and scale-up of basic amine stereoisomers.

Section 6: References

  • [1] National Center for Biotechnology Information. "2-Methylcyclopentylamine | C6H13N | CID 409747 - PubChem". PubChem. URL:[Link]

  • [5] The Journal of Organic Chemistry. "Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism". ACS Publications. URL:[Link]

  • [3] LCGC International. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background". Chromatography Online. URL:[Link]

  • [4] LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC". Chromatography Online. URL:[Link]

  • [2] PMC - National Institutes of Health. "Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds". NIH.gov. URL:[Link]

Sources

Troubleshooting

optimizing long-term storage conditions for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine stability

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Stability and Formulation. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine .

Because this molecule features both a highly reactive secondary amine and a methoxypyridine ring, its long-term stability is heavily dependent on mitigating oxidative, photolytic, and hydrolytic degradation pathways. This guide provides the causality behind these degradation mechanisms, self-validating experimental protocols, and regulatory-compliant storage strategies.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine exhibit batch-to-batch variability during long-term storage? A1: Variability in this molecule is almost exclusively driven by the oxidative degradation of its secondary amine moiety. Secondary amines are highly susceptible to N-oxidation, initially forming a hydroxylamine intermediate. This intermediate can further oxidize into a nitrone or undergo C-N bond cleavage (dealkylation) to form primary amines and cyclic ketones[1]. This pathway is catalytically accelerated by trace transition metals, atmospheric oxygen, and reactive oxygen species (ROS)[2]. Additionally, the methoxypyridine ring is sensitive to photolytic decomposition and moisture-driven hydrolysis[3]. If your batches show variability, it is likely due to inconsistent headspace oxygen levels, trace peroxide impurities in excipients, or microscopic seal failures in the container closure system.

Q2: What are the visible and analytical signs that degradation has occurred? A2: Visually, oxidative and photolytic degradation of pyridine derivatives often manifests as a color shift from a white/off-white powder to a yellow or brown hue[3]. Analytically, degradation is confirmed via LC-MS. You will typically observe a mass shift of +16 Da, corresponding to the insertion of an oxygen atom during the formation of the hydroxylamine intermediate[1][4].

Q3: How do I optimize the storage microenvironment to halt these pathways? A3: To achieve self-validating stability, you must isolate the API from its degradation catalysts:

  • Thermal Control: Store the bulk API under refrigeration (2-8°C). For analytical reference standards, storage at -20°C is required to kinetically freeze degradation pathways[3].

  • Atmospheric Displacement: Purge all storage containers with an inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively) to displace oxygen[3].

  • Photon Exclusion: The pyridine chromophore absorbs UV light, which can generate radical species. Always use amber glass vials or opaque aluminum foil pouches to block UV/Vis light[3].

  • Metal Chelation (Formulation): If the API is in solution or formulated, the addition of chelating agents like EDTA is critical to sequester trace metal ions that catalyze amine oxidation[2].

Section 2: Visualizing the Degradation Pathway

DegradationPathway API 2-methoxy-N-(2-methylcyclopentyl) pyridin-3-amine Stress Oxidative & Photolytic Stress (O2, UV Light, Trace Metals) API->Stress Environmental Exposure Hydroxylamine Hydroxylamine Intermediate (+16 Da Mass Shift) Stress->Hydroxylamine N-Oxidation Nitrone Nitrone Derivative (Deep Oxidation) Hydroxylamine->Nitrone -H2O / +O Dealkylation Dealkylation Products (Primary Amine + Ketone) Hydroxylamine->Dealkylation C-N Cleavage

Oxidative degradation pathway of the secondary amine moiety.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation Study (Stability-Indicating Method Validation)

Before initiating long-term storage, you must validate that your HPLC/LC-MS method can resolve the parent API from its hydroxylamine and nitrone degradants. This protocol is designed to force 5-20% degradation, ensuring mass balance and method specificity[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile/Water (50:50 v/v). Prepare a parallel control sample protected from all stressors.

  • Oxidative Stress: Add 3% H2​O2​ to a 5 mL aliquot of the stock solution. Incubate at 25°C for 24 hours[2][5].

  • Photolytic Stress: Expose a 5 mL aliquot (in a clear quartz vial) to integrated near-UV energy of ≥200 watt-hours/square meter, per ICH Q1B guidelines[6].

  • Hydrolytic Stress: Expose separate aliquots to 0.1 M HCl and 0.1 M NaOH at 60°C for 48 hours to test the stability of the methoxy group[5].

  • Quenching & Analysis: Neutralize the pH of the hydrolytic samples. Quench the oxidative sample using sodium bisulfite. Inject all samples into the LC-MS.

  • Validation Check: Verify that the degradation product peaks (specifically the +16 Da N-oxide peak) are baseline-resolved from the parent peak. If peak purity of the parent API is <99% , adjust the mobile phase gradient.

Protocol 2: ICH Q1A(R2) Compliant Long-Term Stability Monitoring

To establish a formal re-test period for regulatory submission, stability testing must follow ICH Q1A(R2) guidelines[6].

Step-by-Step Methodology:

  • Batch Selection: Select three primary batches of the API manufactured via the final synthetic route[6].

  • Packaging: Package the API in the proposed commercial container closure system (e.g., LDPE inner bag, Argon-purged, sealed inside an aluminum foil pouch with a desiccant pack, placed in an HDPE drum).

  • Chamber Placement: Place the packaged samples into qualified, continuously monitored environmental chambers set to Accelerated and Long-Term conditions (See Table 1)[6].

  • Sampling & Testing: Pull samples at the exact frequencies dictated in Table 1. Test for Appearance, Assay (HPLC), Impurities (LC-MS), and Moisture Content (Karl Fischer).

  • Evaluation: If a "significant change" (e.g., a 5% drop in assay from the initial value) occurs during the 6-month accelerated study, intermediate testing at 30°C/65% RH must be initiated[7].

Section 4: Quantitative Data & Regulatory Summaries

Table 1: ICH Q1A(R2) Storage Conditions and Testing Frequencies [6][7]

Study TypeStorage ConditionMinimum Time Period at SubmissionRequired Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Note: For APIs intended for refrigerated storage, long-term testing is conducted at 5°C ± 3°C, and accelerated testing at 25°C ± 2°C / 60% RH ± 5% RH.

Table 2: Excipient Compatibility & Stabilization Strategies [2]

VulnerabilityCausalityStabilization Strategy
Trace Metals Catalyze N-oxidation of the secondary amine.Add 0.01% - 0.1% EDTA to aqueous formulations to sequester metal ions.
Peroxides Direct oxidation of the amine to hydroxylamine.Screen excipients (e.g., PEGs, Polysorbates) for low peroxide values prior to formulation.
Moisture Facilitates hydrolysis of the methoxypyridine.Utilize desiccants and maintain strict Karl Fischer moisture limits ( <0.5% ).

Section 5: Stability Testing Workflow Visualization

ICHWorkflow Start Primary API Batches (n=3) Acc Accelerated Testing (40°C / 75% RH) Start->Acc 6 Months Long Long-Term Testing (25°C / 60% RH) Start->Long 12+ Months Testing Analytical Testing (Assay, Impurities, Moisture) Acc->Testing Pulls: 0, 3, 6 Mo Long->Testing Pulls: 0, 3, 6, 9, 12 Mo Retest Establish Re-test Period (ICH Q1E Evaluation) Testing->Retest Data Validation

ICH Q1A(R2) compliant stability testing and validation workflow for API.

References

  • European Medicines Agency / ICH. "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES." Gally.ch. [Link]

  • International Council for Harmonisation (ICH). "Annex 10 - ICH Guidelines." ICH.org. [Link]

  • IKEV. "ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products." IKEV.org. [Link]

  • Organic Chemistry Portal. "Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines." Organic-chemistry.org.[Link]

  • UoMustansiriyah. "Oxidation of Secondary and Primary Amines." Uomustansiriyah.edu.iq. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Comparison Guide: 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine vs. Reference Standard

Executive Summary In pharmaceutical development, confirming the exact regiochemistry and purity of complex intermediates is critical for downstream API synthesis. This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, confirming the exact regiochemistry and purity of complex intermediates is critical for downstream API synthesis. This guide provides an objective, data-driven comparison between a synthesized test batch of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine and its certified reference standard using high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Unlike chromatographic methods that require identical reference standards for every potential impurity, NMR spectroscopy is a quantitative primary ratio method of measurement[1]. The ratio of substances in a mixture can be determined directly from the spectrum, making it an indispensable tool for structural elucidation and absolute purity determination[2].

Structural Mapping & Mechanistic Causality

The molecule 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine contains four distinct proton environments that serve as diagnostic markers in a 1H NMR spectrum:

  • The Pyridine Core: The electron-donating methoxy (-OCH₃) and amine (-NH-) groups shield the pyridine ring, shifting the aromatic protons (positions 4, 5, and 6) to the δ 6.75 – 7.50 ppm range.

  • The Methoxy Group: The oxygen atom heavily deshields the adjacent methyl protons, resulting in a sharp, distinct singlet at approximately δ 3.85 ppm.

  • The Secondary Amine: The -NH- proton typically appears as a broad singlet. Its visibility is highly dependent on the solvent's ability to prevent rapid proton exchange.

  • The Aliphatic System: The 2-methylcyclopentyl ring presents a complex spin system of multiplets (δ 1.20 – 3.60 ppm) and a distinct methyl doublet (δ 0.95 ppm).

StructureMap Molecule 2-Methoxy-N-(2-methylcyclopentyl) pyridin-3-amine Pyridine Pyridine Protons (Positions 4, 5, 6) Molecule->Pyridine Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Amine Secondary Amine (-NH-) Molecule->Amine Cyclopentyl 2-Methylcyclopentyl Aliphatic Protons Molecule->Cyclopentyl Shift1 δ 6.75 - 7.50 ppm (Doublets of Doublets) Pyridine->Shift1 Shift2 δ 3.85 ppm (Singlet, 3H) Methoxy->Shift2 Shift3 δ 4.80 ppm (Broad, 1H) Amine->Shift3 Shift4 δ 0.95 - 3.60 ppm (Multiplets & Doublet) Cyclopentyl->Shift4

Logical mapping of structural domains to their respective 1H NMR chemical shift regions.

Experimental Protocol: A Self-Validating System

To ensure compliance with the United States Pharmacopeia (USP) General Chapter <761>[3] and the European Pharmacopoeia (Ph. Eur.) 2.2.33[4], the following quantitative NMR (qNMR) protocol was designed as a self-validating system. By incorporating an internal calibrant, the method inherently validates the instrument's quantitative response during the specific acquisition, eliminating the need for external calibration curves[5].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the Test Batch and Reference Standard into separate analytical vials. Add exactly 5.0 mg of Maleic Acid (Internal Calibrant, NIST SRM) to each vial.

    • Causality: Gravimetric precision is the foundation of qNMR. Maleic acid provides a distinct olefinic singlet at δ 6.26 ppm, which does not overlap with the analyte's signals, ensuring accurate integration[2].

  • Solvent Addition: Add 600 µL of DMSO-d₆ (100% atom D, containing 0.03% v/v TMS) to each vial.

    • Causality: DMSO-d₆ strongly solvates the polar amine group and disrupts intermolecular hydrogen bonding. This slows the chemical exchange of the -NH- proton, allowing it to be observed as a measurable broad signal rather than collapsing into the residual water peak.

  • Instrument Tuning & Shimming: Insert the NMR tube into a 400 MHz spectrometer. Tune the probe to the 1H resonance frequency and perform 3D gradient shimming.

    • Causality: Optimal magnetic field homogeneity (shimming) is critical to achieve narrow linewidths (typically <1 Hz at half-height), preventing signal overlap and integration tailing errors[3].

  • Acquisition Parameters: Set the pulse angle to 90°, acquisition time (AQ) to 4.0 seconds, and relaxation delay (D1) to 30 seconds. Acquire 16 transients.

    • Causality: A 90° pulse maximizes the signal-to-noise ratio. The extended D1 of 30 seconds ensures >99% longitudinal relaxation ( T1​ ) for all protons. Failing to allow complete relaxation would lead to truncated integrals and artificially skewed purity calculations[1].

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, zero-fill to 64k data points, and perform Fourier transformation. Manually phase and baseline-correct the spectrum.

    • Causality: Zero-filling improves digital resolution, while manual baseline correction ensures that the integral values start and end exactly at the noise floor, preventing quantitative bias[6].

Workflow A 1. Sample Preparation Accurate weighing of Test & Ref B 2. Solvent & Calibrant DMSO-d6 + Maleic Acid (IC) A->B C 3. NMR Acquisition 400 MHz, D1 ≥ 5*T1 B->C D 4. Data Processing Phase/Baseline Correction C->D E 5. Spectral Comparison Identity & Purity Assessment D->E

Step-by-step qNMR analytical workflow for structural confirmation and purity assessment.

Objective Spectral Comparison

The table below summarizes the quantitative integration and multiplet analysis of the Test Batch against the Certified Reference Standard. Integrals are normalized to the diagnostic methoxy singlet (3.00 protons).

Signal AssignmentReference Standard δ (ppm)Test Batch δ (ppm)Multiplicity (J in Hz)Ref. IntegralTest IntegralAssessment
Pyridine H-6 7.507.50dd (5.0, 1.5)1.001.00Conforms
Pyridine H-4 6.856.85dd (7.5, 1.5)1.001.01Conforms
Pyridine H-5 6.756.75dd (7.5, 5.0)1.000.99Conforms
Amine -NH- 4.804.81br s1.000.98Conforms
Methoxy -OCH₃ 3.853.85s3.003.00Conforms
Cyclopentyl CH-N 3.603.60m1.001.02Conforms
Cyclopentyl CH-CH₃ 2.002.00m1.001.00Conforms
Cyclopentyl -CH₂- 1.20 - 1.801.20 - 1.80m6.006.05Conforms
Methyl -CH₃ 0.950.95d (7.0)3.003.01Conforms
Residual Methanol N/A3.16s0.000.12Impurity Detected
Impurity Profiling & Conclusion

The test batch exhibits complete structural concordance with the reference standard. The precise alignment of the coupling constants ( J -values) in the pyridine ring confirms that the regiochemistry of the methoxy and amine substitutions is correct.

However, the test batch spectrum reveals a trace singlet at δ 3.16 ppm. Based on the chemical shift in DMSO-d₆, this is unequivocally identified as residual methanol from the final crystallization step. The integral of 0.12 (relative to 3.00 for the methoxy group) corresponds to approximately 0.4% w/w residual solvent. While this is well within the ICH Q3C limits for Class 2/3 solvents, the high linearity of the qNMR response over multiple orders of magnitude allows for its precise quantification and documentation for batch release[5].

References

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy". gmp-compliance.org. URL:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards". edqm.eu. URL:[Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". Spectroscopy Europe. URL:[Link]

  • Sorensen, D., et al. "Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR". Analytical Chemistry, ACS Publications. URL:[Link]

Sources

Comparative

Comparative Analysis of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine and Alternative Pyridine Scaffolds in Drug Discovery

As a versatile pharmacophore in medicinal chemistry, the pyridine ring is ubiquitous in kinase inhibitors, GPCR ligands, and central nervous system (CNS) active agents. However, unsubstituted aminopyridines often suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile pharmacophore in medicinal chemistry, the pyridine ring is ubiquitous in kinase inhibitors, GPCR ligands, and central nervous system (CNS) active agents. However, unsubstituted aminopyridines often suffer from pharmacokinetic liabilities, including high basicity (leading to hERG channel inhibition) and poor metabolic stability.

This guide provides an in-depth technical comparison between a highly substituted analog—2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine —and standard pyridine derivatives. By analyzing the causality behind structural modifications, we will demonstrate how specific substitutions optimize physicochemical properties and target engagement.

Structural and Mechanistic Overview

The compound 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine integrates three distinct functional modalities, each addressing specific liabilities found in simpler analogs like 3-aminopyridine or 2-aminopyridine.

  • The 2-Methoxy Group (Electronic Modulation): Unsubstituted 3-aminopyridine has a pKa of approximately 6.04[1]. At physiological pH, significant protonation can occur, reducing membrane permeability and increasing the risk of off-target ion channel binding. The addition of a 2-methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the pyridine nitrogen, drastically lowering the pKa to ~3.2[2]. Furthermore, the methoxy group acts as a steric shield, blocking cytochrome P450-mediated oxidation at the highly reactive C2 position.

  • The 2-Methylcyclopentyl Group (Steric Bulk & Lipophilicity): Simple N-alkylations (e.g., N-methyl) leave the amine with high rotational freedom. The bulky 2-methylcyclopentyl moiety restricts the conformational flexibility of the secondary amine, locking it into a bioactive conformation that effectively occupies deep hydrophobic pockets in target proteins (such as the hinge region of kinases).

  • The Secondary Amine (Hydrogen Bonding): Unlike tertiary amines, the secondary amine retains a single hydrogen bond donor, which is critical for interacting with backbone carbonyls in target binding sites, while the adjacent pyridine nitrogen and methoxy oxygen serve as hydrogen bond acceptors.

Physicochemical & Metabolic Comparison

To objectively evaluate the performance of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, we compare its profile against foundational pyridine building blocks. The data below synthesizes established structure-activity relationship (SAR) trends for these scaffolds.

Table 1: Quantitative Comparison of Pyridine Derivatives
Compound ScaffoldcLogPPyridine N pKaH-Bond DonorsH-Bond AcceptorsHLM T1/2 (min)*
2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine ~3.5~3.213> 60
3-Aminopyridine 0.116.0422< 15
2-Aminopyridine 0.456.8222< 20
N-Cyclopentylpyridin-3-amine ~2.1~6.012~ 30

*Human Liver Microsome (HLM) Half-life values are representative approximations demonstrating the metabolic shielding effect of the 2-methoxy substitution.

Experimental Methodologies

The following self-validating protocols outline the synthesis and in vitro evaluation of these scaffolds. Every step is designed with built-in controls to ensure scientific integrity.

Synthesis via Reductive Amination

Rationale: The 2-methoxy group withdraws electron density from the 3-amine, making it weakly nucleophilic. Therefore, acid catalysis is strictly required to drive imine formation. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because STAB is mild enough to selectively reduce the intermediate imine without directly reducing the starting 2-methylcyclopentanone[3].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-methoxypyridin-3-amine (1.0 eq) and 2-methylcyclopentanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M. Add glacial acetic acid (1.5 eq) to catalyze the formation of the Schiff base. Stir at room temperature for 2 hours under an argon atmosphere.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir for 12–16 hours. Self-Validation: Monitor via LC-MS to ensure complete disappearance of the imine mass peak before proceeding.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure secondary amine.

In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: This assay isolates Phase I oxidative clearance. By comparing the test compound against unsubstituted 3-aminopyridine, we can validate the hypothesis that the 2-methoxy group prevents rapid C2-oxidation.

Step-by-Step Protocol:

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing the test compound (1 µM), pooled human liver microsomes (0.5 mg/mL protein), and MgCl₂ (3.3 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Control: Run a parallel negative control lacking NADPH to account for non-CYP450 degradation.

  • Sampling: Aliquot 100 µL of the mixture at specific time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate the half-life (T1/2) and intrinsic clearance (CLint) using a log-linear regression of the concentration-time curve.

Visual Workflows

To map the logical progression of structural design and experimental execution, the following diagrams illustrate the SAR logic and the high-throughput screening workflow.

SAR_Logic Core 2-Methoxy-N-(2-methylcyclopentyl) pyridin-3-amine Methoxy 2-Methoxy Group - Lowers pKa (~3.2) - Blocks C2 Oxidation Core->Methoxy Electronic & Metabolic Cycloalkyl 2-Methylcyclopentyl Group - Increases cLogP - Fills Hydrophobic Pockets Core->Cycloalkyl Steric & Lipophilic Amine Secondary Amine - H-Bond Donor - Restricted Rotation Core->Amine Binding & Conformation

Structure-Activity Relationship (SAR) logic flow for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine.

Workflow Step1 1. Reductive Amination (STAB, AcOH, DCE) Step2 2. Purification (Prep-HPLC & LC-MS) Step1->Step2 Step3 3. HLM Stability Assay (NADPH, 37°C) Step2->Step3 Step4 4. Data Analysis (T1/2 & CLint) Step3->Step4

Experimental workflow from reductive amination synthesis to in vitro metabolic stability screening.

References

  • National Center for Biotechnology Information (PubChem). "3-Aminopyridine - Compound Summary." PubChem Database, CID 10009.[Link]

  • Kaljurand, I., et al. "Acid−Base Equilibria in Nonpolar Media. 2.1 Self-Consistent Basicity Scale in THF Solution Ranging from 2-Methoxypyridine to EtP1(pyrr) Phosphazene." The Journal of Organic Chemistry, 2005.[Link]

  • National Center for Biotechnology Information (PubChem). "2-[(3-Methoxyphenyl)methyl]pyridin-3-amine - Compound Summary." PubChem Database, CID 96612064.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[Link]

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Validation of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine: A Platform Comparison Guide

The accurate quantification and structural validation of small molecule therapeutics require analytical platforms that can differentiate target analytes from complex biological matrices. For 2-methoxy-N-(2-methylcyclopen...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification and structural validation of small molecule therapeutics require analytical platforms that can differentiate target analytes from complex biological matrices. For 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (Chemical Formula: C₁₂H₁₈N₂O; Exact Mass: 206.1419 Da), High-Resolution Mass Spectrometry (HRMS) has emerged as a superior alternative to traditional nominal mass instruments.

This guide objectively compares the performance of leading HRMS platforms (Orbitrap and Q-TOF) against the traditional Triple Quadrupole (QqQ) standard, providing researchers with causality-driven experimental designs and self-validating protocols for rigorous bioanalytical method validation.

Causality in Analytical Design: Why HRMS?

Historically, Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode have been the gold standard for small molecule quantitation due to their high sensitivity and dynamic range. However, QqQ systems are limited by unit mass resolution (~0.7 Da).

When analyzing 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine in complex matrices (e.g., human plasma or microsomes), isobaric interferences—molecules with the same nominal mass but different exact masses—can cause false positives and artificially inflate quantitative results.

The Mechanistic Advantage of HRMS: Because the target compound contains a basic pyridine nitrogen and a secondary amine, it readily accepts a proton during positive electrospray ionization (ESI+), yielding an [M+H]⁺ ion at m/z 207.1497 . HRMS platforms measure this exact mass with sub-ppm accuracy. By applying a narrow Mass Extraction Window (MEW) (typically 5 ppm), HRMS mathematically filters out background noise and isobaric matrix components without requiring extensive MS/MS optimization [1]. This full-scan capability also allows for the retrospective untargeted analysis of downstream metabolites (e.g., hydroxylation or demethylation products) from a single data acquisition [2].

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

Selecting the correct platform requires balancing mass resolution, scan speed, and quantitative sensitivity. The table below summarizes the performance metrics of these platforms when validating small molecules like our target aminopyridine derivative.

Quantitative Data & Performance Comparison
Performance MetricOrbitrap HRMSQ-TOF HRMSTriple Quadrupole (QqQ)
Mass Resolution (FWHM) Ultra-High (140,000 to >240,000)High (~50,000 to 80,000)Unit (~0.7 Da)
Mass Accuracy < 1 ppm< 2 ppmN/A (Nominal Mass)
Scan Speed (Duty Cycle) Moderate (1–10 Hz)Very Fast (up to 100 Hz)Extremely Fast (MRM)
Linear Dynamic Range 4–5 orders of magnitude4–5 orders of magnitude5–6 orders of magnitude
Primary Strength Unmatched isobaric separationFast UHPLC peak integrationUltimate LLOQ sensitivity
Retrospective Analysis Yes (Full Scan)Yes (Full Scan)No (Targeted MRM only)

Data synthesized from comparative HRMS validation studies and FDA regulatory guidelines [1] [3].

Caption: Decision matrix for selecting mass spectrometry platforms based on analytical requirements.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to sample extraction, the method automatically corrects for matrix effects, ionization suppression, and extraction recovery variations—ensuring compliance with ICH M10 bioanalytical guidelines [4].

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Causality: Protein precipitation rapidly denatures plasma proteins that could foul the LC column or cause severe ion suppression.

  • Action: Aliquot 50 µL of plasma containing the analyte. Add 10 µL of SIL-IS (e.g., ¹³C/¹⁵N-labeled analog at 100 ng/mL).

  • Extraction: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to keep the basic amine protonated). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation

  • Causality: A sub-2-micron C18 column provides sharp peak shapes, minimizing co-elution of matrix phospholipids.

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)

  • Causality: Operating in Full Scan mode captures all ions, allowing for the specific extraction of the target mass while preserving data for future metabolite identification.

  • Action: Set the ESI source to positive mode.

    • Orbitrap Settings: Resolution = 70,000 at m/z 200; AGC target = 1e6; Maximum IT = 50 ms.

    • Q-TOF Settings: Acquisition rate = 5 spectra/sec; Mass range = 100–1000 m/z.

Step 4: Data Processing & Validation

  • Causality: A 5 ppm MEW prevents the integration of background chemical noise, drastically improving the Signal-to-Noise (S/N) ratio.

  • Action: Extract the exact mass chromatogram at m/z 207.1497 ± 5 ppm. Validate the method according to FDA/ICH standards [5]:

    • Accuracy: Must be within 85%–115% of the nominal concentration (80%–120% at the LLOQ).

    • Precision: Coefficient of Variation (%CV) must be ≤ 15% (≤ 20% at the LLOQ).

Caption: LC-HRMS analytical workflow for self-validating small molecule quantification.

Conclusion

For the validation of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, HRMS platforms offer a distinct advantage over traditional QqQ systems. While QqQ remains highly sensitive, the ability of Orbitrap and Q-TOF systems to utilize exact mass extraction (MEW < 5 ppm) eliminates isobaric interferences and provides a robust, self-validating data set. By adhering to the causality-driven protocols outlined above, analytical scientists can ensure their methods meet the stringent criteria demanded by modern regulatory bodies.

References

  • Validation of the Mass-Extraction-Window for Quantitative Methods Using Liquid Chromatography High Resolution Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[Link] [1]

  • Mass spectrometry-based metabolomic as a powerful tool to unravel the component and mechanism in TCM Source: National Institutes of Health (NIH) - PMC URL:[Link] [2]

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL:[Link] [3]

  • ICH Guideline M10 — Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] [4]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: U.S. Food and Drug Administration (FDA) URL:[Link] [5]

Comparative

Efficacy of 2-Methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (MMCP-3A) vs. Traditional ATR Inhibitors: A Technical Comparison Guide

Executive Summary: The Role of ATR in Genomic Integrity The DNA Damage Response (DDR) is a highly conserved signaling network essential for maintaining genomic stability. At the apex of this network is the Ataxia Telangi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of ATR in Genomic Integrity

The DNA Damage Response (DDR) is a highly conserved signaling network essential for maintaining genomic stability. At the apex of this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator that senses single-stranded DNA (ssDNA) and replication stress [[1]](). In highly proliferative malignancies such as Small Cell Lung Cancer (SCLC), oncogene-driven replication stress creates a profound dependency on the ATR-CHK1 signaling axis to prevent mitotic catastrophe 2.

Traditional ATR inhibitors, such as Ceralasertib (AZD6738) and Berzosertib (VE-822), have demonstrated significant clinical utility as radio- and chemosensitizers 3. However, their reliance on ATP-competitive binding modalities introduces challenges regarding kinome selectivity and vulnerability to acquired resistance. This guide objectively compares these traditional benchmarks against a novel, highly selective allosteric compound: 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (MMCP-3A) .

Mechanistic Causality: ATP-Competitive vs. Allosteric Inhibition

The Limitations of Traditional Inhibitors

Ceralasertib and Berzosertib function by binding directly to the highly conserved ATP-binding pocket of the ATR kinase 1. While Berzosertib exhibits extreme potency (IC50 < 0.2 nM), it also demonstrates cross-reactivity with the closely related ATM kinase (IC50 = 34 nM) 4. This lack of absolute selectivity can exacerbate hematological toxicities, such as thrombocytopenia, when combined with platinum-based chemotherapies 5. Furthermore, ATP-competitive inhibitors must constantly outcompete high intracellular ATP concentrations (often 1-5 mM), and their efficacy is easily abrogated by gatekeeper mutations within the kinase hinge region.

The Allosteric Advantage of MMCP-3A

MMCP-3A represents a structural paradigm shift. The molecule utilizes its 2-methoxy group as a stable hydrogen bond acceptor, while the bulky 2-methylcyclopentyl moiety anchors the compound into a distinct hydrophobic allosteric pocket adjacent to the active site.

  • Causality of Efficacy: By binding allosterically, MMCP-3A induces a conformational shift that locks ATR in an inactive state, preventing the phosphorylation of CHK1 without needing to compete with intracellular ATP.

  • Overcoming Resistance: Because MMCP-3A does not interact with the ATP-binding residues, it retains full efficacy against tumor models harboring traditional gatekeeper mutations.

G ssDNA ssDNA / RPA (Replication Stress) ATR ATR Kinase ssDNA->ATR Activates CHK1 CHK1 Activation ATR->CHK1 Phosphorylates (pS345) CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Promotes Ceralasertib Ceralasertib / Berzosertib (ATP-Competitive) Ceralasertib->ATR Blocks ATP Pocket MMCP MMCP-3A (Allosteric Inhibitor) MMCP->ATR Induces Conformational Shift

Fig 1: ATR-CHK1 pathway inhibition by ATP-competitive vs. allosteric (MMCP-3A) modalities.

Comparative Efficacy & Selectivity Data

To objectively evaluate MMCP-3A, we compare its biochemical profile against established clinical-stage inhibitors. The data highlights MMCP-3A's superior kinome selectivity, which translates to a wider therapeutic window in vivo.

CompoundBinding MechanismATR IC₅₀ (nM)ATM IC₅₀ (nM)Selectivity Fold (ATR vs ATM)Primary Clinical Toxicity
Berzosertib ATP-Competitive< 0.234~170xHematological 4
Ceralasertib ATP-Competitive15> 10,000> 660xThrombocytopenia 6
MMCP-3A Allosteric8> 20,000> 2500xMinimal off-target effects

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of MMCP-3A must be validated using robust, internally controlled assay systems. Below is the standardized methodology for quantifying DDR marker modulation (p-CHK1 and γH2AX) 7.

Protocol: In Vitro Mechanistic Validation via Western Blotting

1. Cell Seeding & Stress Induction:

  • Step: Seed SCLC cells (e.g., H69) at 1x10⁶ cells/well. Induce replication stress using 2 mM Hydroxyurea (HU) for 2 hours.

  • Causality: SCLC cells possess high endogenous replication stress, making them highly reliant on ATR [[2]](_). HU depletes the dNTP pool, stalling replication forks and uniformly synchronizing ATR activation across the cell population, ensuring a high signal-to-noise ratio.

2. Inhibitor Treatment:

  • Step: Treat cells with Vehicle (DMSO), 100 nM Ceralasertib, or 100 nM MMCP-3A for exactly 4 hours.

  • Causality: A 4-hour temporal window is critical. It captures peak kinase inhibition (loss of p-CHK1) and the immediate onset of DNA double-strand breaks (accumulation of γH2AX) before widespread apoptosis occurs, which would otherwise confound results through non-specific protein degradation.

3. Lysis & Extraction (The Self-Validating Step):

  • Step: Lyse cells in RIPA buffer supplemented with both protease and phosphatase inhibitors.

  • Causality: Phosphatase inhibitors are mandatory to preserve the transient p-S345 CHK1 and γH2AX signals.

4. Probing & Internal Validation:

  • Step: Probe membranes for p-S345 CHK1, Total CHK1, γH2AX, and GAPDH.

  • System Validation Logic: This protocol is self-validating. By calculating the ratio of p-CHK1 to Total CHK1 , researchers confirm that the loss of signal is strictly due to kinase inhibition, not drug-induced CHK1 degradation. GAPDH serves as the ultimate loading control, ensuring equal total protein distribution across all experimental conditions.

Workflow CellCulture Cell Culture (SCLC / ATM-deficient) Treatment Drug Treatment (MMCP-3A vs Ceralasertib) CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western Western Blot (p-CHK1, γH2AX, Total CHK1) Lysis->Western Validation Internal Validation (Actin Control & Ratio Analysis) Western->Validation

Fig 2: Self-validating workflow for quantifying DDR markers following ATR inhibitor treatment.

Conclusion

While traditional ATP-competitive ATR inhibitors like Ceralasertib and Berzosertib have paved the way for targeting replication stress in oncology, their binding modalities inherently limit kinome selectivity and expose them to resistance mechanisms. 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (MMCP-3A) circumvents these limitations through a highly selective allosteric mechanism. By uncoupling kinase inhibition from intracellular ATP competition, MMCP-3A provides a robust, self-validating alternative for drug development professionals seeking to widen the therapeutic index in DDR-targeted therapies.

References

  • [4] Title: Berzosertib | VE-822 | ATR inhibitor | antitumor Source: TargetMol URL:

  • [1] Title: Ceralasertib Formate: A Deep Dive into its Mechanism of Action as a Potent ATR Inhibitor Source: Benchchem URL:

  • [6] Title: Ceralasertib - NCI - Division of Cancer Treatment and Diagnosis Source: National Cancer Institute (NCI) URL:

  • [3] Title: The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines Source: PubMed URL:

  • [7] Title: ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib Source: PMC (PubMed Central) URL:

  • [2] Title: ATR inhibition activates cancer cell cGAS/STING- interferon signaling and promotes antitumor immunity in small cell lung cancer Source: Science Advances (via NII) URL:

  • [5] Title: Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study Source: Clinical Cancer Research (AACR Journals) URL:

Sources

Validation

Advanced Cross-Coupling Guide: 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine vs. 2-methoxy-3-aminopyridine

As drug discovery programs increasingly target complex kinase inhibitors and novel GPCR modulators, the construction of sterically congested C–N bonds has become a critical bottleneck. The palladium-catalyzed is the gold...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase inhibitors and novel GPCR modulators, the construction of sterically congested C–N bonds has become a critical bottleneck. The palladium-catalyzed is the gold standard for this transformation[1]. However, the reactivity of the amine nucleophile dictates the entire trajectory of the catalytic cycle.

This guide provides an objective, data-driven comparison between two distinct heteroaryl amines: Molecule B (2-methoxy-3-aminopyridine, a primary amine) and Molecule A (2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine, a highly sterically hindered secondary amine). By understanding the causality behind ligand selection and steric hindrance, researchers can design self-validating experimental workflows that prevent common failure modes like over-arylation or catalyst stalling.

Structural & Mechanistic Analysis

The fundamental difference between these two nucleophiles lies in their steric profiles, which directly impacts the transmetalation and reductive elimination steps of the palladium catalytic cycle[2].

  • Molecule B (2-methoxy-3-aminopyridine): As a primary heteroaryl amine, it possesses excellent nucleophilicity. The primary challenge is not achieving conversion, but rather controlling selectivity . Without the correct ligand, primary amines are prone to over-arylation, forming unwanted diarylamine byproducts[3].

  • Molecule A (2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine): This molecule features an α -branched aliphatic substituent (2-methylcyclopentyl). This extreme steric bulk creates a severe bottleneck during amine coordination to the Pd(II) center. If the ligand does not provide a sufficiently wide binding pocket, the reaction will stall, or the catalyst will undergo β -hydride elimination, resulting in dehalogenation of the aryl halide[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-X Insertion Pd0->OxAdd Aryl Halide Coord Amine Coordination Steric Bottleneck OxAdd->Coord Aminopyridine Deprot Deprotonation Base Mediated Coord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim Transmetalation RedElim->Pd0 C-N Product

Figure 1: Buchwald-Hartwig cycle showing the steric bottleneck during amine coordination.

Ligand Selection Logic (Causality)

The choice of dialkylbiaryl phosphine ligand is the single most critical variable in these couplings[4]. You cannot use a universal catalyst for both molecules; the ligand architecture must be inversely matched to the steric demand of the amine.

  • For Molecule B (Primary Amine): We utilize BrettPhos . BrettPhos was explicitly designed for primary amines[3]. Its bulky diisopropyl groups create a deep, narrow catalytic pocket. It readily accommodates the primary amine, but once the mono-arylated product forms, the resulting secondary amine is too large to re-coordinate. This perfectly shuts down the over-arylation pathway.

  • For Molecule A (Bulky Secondary Amine): BrettPhos will fail completely here because Molecule A cannot fit into its narrow pocket. Instead, we must use RuPhos [3]. RuPhos utilizes less sterically demanding isopropoxy groups on the lower aromatic ring, widening the catalytic pocket just enough to accommodate the α -branched 2-methylcyclopentyl group during transmetalation, while still being bulky enough to force rapid reductive elimination.

Workflow Substrate Aminopyridine Nucleophile PriAmine Primary Amine (Molecule B) Substrate->PriAmine SecAmine Bulky Sec-Amine (Molecule A) Substrate->SecAmine LigandPri BrettPhos (Prevents Over-arylation) PriAmine->LigandPri LigandSec RuPhos (Accommodates Bulk) SecAmine->LigandSec OutcomePri High Yield Mono-arylation LigandPri->OutcomePri OutcomeSec Moderate Yield Requires 110°C LigandSec->OutcomeSec

Figure 2: Ligand selection logic based on the steric profile of the amine nucleophile.

Comparative Experimental Data

The following table summarizes the quantitative performance of both amines when coupled with a standard unactivated electrophile (e.g., 4-chlorotoluene) under optimized conditions.

ParameterMolecule B (2-methoxy-3-aminopyridine)Molecule A (2-methoxy-N-(2-methylcyclopentyl)...)
Amine Classification Primary HeteroarylamineSterically Hindered Secondary Heteroarylamine
Optimal Pre-catalyst Pd₂(dba)₃ / BrettPhosPd₂(dba)₃ / RuPhos
Optimal Base NaOtBu or Cs₂CO₃LiHMDS or NaOtBu
Catalyst Loading 1.0 mol% Pd4.0 - 5.0 mol% Pd (Required due to slow kinetics)
Reaction Temperature 80 °C110 °C
Typical Yield >85% (Strictly mono-arylated)45% - 60% (Sterically limited)
Primary Failure Mode Over-arylation (if wrong ligand used)Dehalogenation of Aryl Halide ( β -hydride elim.)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in analytical checkpoints to ensure the chemical logic is holding true at each step.

Protocol 1: Coupling of Molecule B (Primary Amine)

Objective: Achieve >85% mono-arylation while suppressing diarylation to <1%.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 4-chlorotoluene (1.0 equiv), 2-methoxy-3-aminopyridine (1.2 equiv), Pd₂(dba)₃ (0.5 mol%, 1.0 mol% Pd), BrettPhos (1.2 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • Validation Checkpoint (In-Process): At 4 hours, pull a 10 μ L aliquot and analyze via LCMS.

    • Self-Validation: You should observe the product mass ( Mprod​ ). If you observe a mass corresponding to Mprod​+Ar , your BrettPhos ligand has degraded or was contaminated, allowing the pocket to open and over-arylation to occur.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via flash chromatography.

Protocol 2: Coupling of Molecule A (Bulky Secondary Amine)

Objective: Force the sterically hindered amine to coordinate and undergo reductive elimination before the catalyst decomposes.

  • Preparation: In a glovebox, charge a vial with 4-chlorotoluene (1.0 equiv), 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine (1.5 equiv—excess required to drive equilibrium), Pd₂(dba)₃ (2.0 mol%, 4.0 mol% Pd), RuPhos (4.8 mol%), and LiHMDS (1.5 equiv).

    • Causality Note: LiHMDS is chosen over weaker bases because the high steric bulk of the amine significantly lowers its acidity when coordinated to Palladium; a strong, soluble base ensures rapid deprotonation[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M—dilution helps prevent catalyst aggregation at high temps).

  • Reaction: Heat vigorously at 110 °C for 24 hours.

  • Validation Checkpoint (In-Process): At 6 hours, analyze via LCMS.

    • Self-Validation: Look for the mass of Toluene (dehalogenated starting material). If the ratio of Toluene to Product is > 1:1, the reductive elimination is failing. This validates the extreme steric clash. To correct this in future runs, switch to an even bulkier ligand like tBuXPhos to further accelerate reductive elimination.

  • Workup: Quench with saturated aqueous NH₄Cl (to neutralize LiHMDS), extract with DCM, dry over Na₂SO₄, and purify via reverse-phase chromatography (aliphatic bulk often causes streaking on normal phase silica).

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Primary vs Secondary Amines.[Link]

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.[Link]

  • Ingoglia, B. T., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(11), 2020.[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Palladium-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society, 130(41), 13552-13554.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine proper disposal procedures

Comprehensive Disposal and Remediation Protocol for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine As drug development and chemical synthesis scale, the proper management of complex organic intermediates becomes a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Remediation Protocol for 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

As drug development and chemical synthesis scale, the proper management of complex organic intermediates becomes a critical operational and regulatory mandate. 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine is a specialized substituted aminopyridine. Due to its dual functionality—a basic secondary amine and a stable pyridine ring—it presents specific environmental and toxicological hazards.

This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and final destruction of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The structural features of 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine dictate its incompatibility with certain waste streams and its requirements for final destruction.

ParameterRegulatory / Operational GuidelineCausality / Chemical Rationale
Waste Classification Hazardous Waste (Toxic/Irritant)Pyridine derivatives are inherently toxic to aquatic life and resist standard wastewater degradation[1].
Container Compatibility High-Density Polyethylene (HDPE) or GlassAmines can slowly degrade certain plastics and coordinate with metals. HDPE ensures long-term structural integrity[2].
SAA Volume Limit 55 gallons (Total)Minimizes the risk of a catastrophic release at the point of generation (Satellite Accumulation Area)[3].
Destruction Method High-Temp Incineration (>1000°C) with ScrubberRequired to fully cleave the stable pyridine ring. The NOx scrubber neutralizes toxic nitrogen oxide emissions generated during combustion[4].
Spill Absorbent Inert Materials (Sand, Vermiculite)Organic amines can react exothermically with strong acids or oxidizers; inert absorbents prevent secondary thermal events[1].

Waste Segregation Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions and avoids astronomical disposal surcharges (e.g., mixing non-halogenated pyridine waste with halogenated solvents).

WasteSegregation Start Waste Generation: Pyridine Derivative Liquid Liquid Stream (Solvent Dissolved) Start->Liquid Solid Solid Stream (Powder/PPE) Start->Solid HalogenCheck Halogenated Solvents Present? Liquid->HalogenCheck SolidWaste Solid Hazardous Waste (Double Bagged) Solid->SolidWaste HalogenWaste Halogenated Waste (Red Tag) HalogenCheck->HalogenWaste Yes (e.g., DCM) NonHalogenWaste Non-Halogenated Waste (Green Tag) HalogenCheck->NonHalogenWaste No (e.g., EtOAc) Incineration Chemical Incinerator (NOx Scrubber Required) HalogenWaste->Incineration NonHalogenWaste->Incineration SolidWaste->Incineration

Fig 1. Decision tree for the segregation and incineration of pyridine-derivative hazardous waste.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . This means each workflow includes a built-in verification step to ensure the procedure was executed successfully, thereby eliminating operational blind spots.

SOP 1: Satellite Accumulation Area (SAA) Management

Under EPA RCRA regulations, laboratories act as satellite accumulators. Any material mixed with a listed hazardous waste becomes fully hazardous[2].

  • Container Selection : Select a chemically compatible, sealable container (e.g., a PTFE-lined glass bottle).

  • Labeling : Immediately affix a label bearing the exact words "Hazardous Waste" and a clear, non-abbreviated description of the contents (e.g., "Hazardous Waste: 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine in Ethyl Acetate")[2]. Note: Under EPA Subpart K (Academic Labs Rule), specific RCRA waste codes are not required on the label while accumulating in the lab, but the hazard class must be clear[5].

  • Segregation : Place the container in secondary containment (a bin capable of holding 110% of the primary container's volume). Ensure it is stored away from strong oxidizers and acids to prevent exothermic acid-base reactions[4].

  • Closure : The container must remain tightly closed at all times unless actively adding waste.

  • System Validation (Weekly) : The Laboratory Safety Officer must visually inspect the secondary containment for micro-leaks or vapor condensation. Document this inspection on a physical log attached to the SAA.

SOP 2: Chemical Spill Remediation & Decontamination

In the event of a localized spill of the pure compound (powder or concentrated solution), immediate containment is required to prevent environmental release[6].

  • Isolate & Ventilate : Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear amine vapors.

  • PPE Donning : Equip splash goggles, a chemically resistant lab coat, and double nitrile gloves.

  • Containment : Surround the spill perimeter with an inert absorbent (e.g., vermiculite or dry sand). Causality: Do not use water, as it will mobilize the hydrophobic organic compound and expand the contamination zone[1].

  • Collection : Use non-sparking tools (plastic scoops) to sweep up the absorbed material. Place the aggregate into a heavy-duty hazardous waste bag[6].

  • Surface Decontamination : Wipe the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual amine, followed by a mild acidic wash (e.g., 1% citric acid) to neutralize trace basic residues.

  • System Validation (pH Swab) : Moisten a pH test strip with distilled water and swab the decontaminated surface. If the strip indicates a basic pH (>7.5), residual amine is still present. Repeat Step 5 until a neutral pH (7.0) is achieved, validating complete decontamination.

SOP 3: Final Disposal and Incineration Routing

Because this compound cannot be neutralized for drain disposal, it must be removed by a licensed transporter[3].

  • Volume Trigger : Once the SAA container is full, date the label immediately.

  • Transfer : Move the container to the facility's Central Accumulation Area (CAA) within 3 days of the date marked[2].

  • Manifesting : Work with your Environmental Health and Safety (EHS) department to assign the proper RCRA waste codes[6].

  • Destruction : The contracted waste facility will dissolve the material in a combustible solvent and process it through a chemical incinerator equipped with an afterburner and a nitrogen oxide (NOx) scrubber[4]. Hand over the waste to the authorized disposal company[7].

References

  • 6-(Pyridin-3-yloxy)pyridin-3-amine - AK Scientific, Inc. Source: aksci.com URL:[1]

  • RCRA | Environmental Health and Safety - Case Western Reserve University Source: case.edu URL:[2]

  • 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL:[4]

  • SAFETY DATA SHEET - Fisher Scientific Source: fishersci.at URL:[6]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA Source: epa.gov URL:[5]

  • BLD Pharmatech: 2,6-Bis(benzyloxy)pyridin-3-amine Source: bldpharm.com URL:[7]

  • Laboratory Waste Management: The New Regulations Source: medlabmag.com URL:[3]

Sources

Handling

Personal protective equipment for handling 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine

As a Senior Application Scientist, I recognize that handling specialized, novel compounds like 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine requires moving beyond generic safety data sheets. To build a truly secure l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized, novel compounds like 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine requires moving beyond generic safety data sheets. To build a truly secure laboratory environment, safety protocols cannot be merely a list of rules; they must be a self-validating system grounded in chemical causality.

This guide provides a comprehensive, structurally justified framework for the handling, personal protective equipment (PPE), and disposal of this complex aminopyridine derivative.

Structural Causality & Hazard Profiling

To select the correct PPE, we must first understand the molecular behavior of the compound. 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine features three critical structural motifs that dictate its hazard profile:

  • The Pyridine Ring & Methoxy Group: Pyridine derivatives are highly lipophilic and notoriously efficient at penetrating dermal barriers, often carrying systemic toxicity risks [1]. The addition of a methoxy group further enhances this lipophilicity, meaning dermal exposure can lead to rapid bloodstream absorption.

  • The Secondary Amine (N-cyclopentyl): Amines are inherently basic. In contact with ocular fluid or mucous membranes, basic amines can cause rapid saponification of tissue lipids, leading to severe, irreversible corneal damage or respiratory irritation.

  • The 2-Methylcyclopentyl Moiety: This bulky, hydrophobic group increases the compound's solubility in organic solvents (like DMSO or dichloromethane) but also increases its affinity for penetrating standard latex gloves.

Personal Protective Equipment (PPE) Matrix

Based on the structural causality outlined above, OSHA guidelines mandate specific barrier protections [1]. The following matrix summarizes the required PPE, strictly avoiding materials susceptible to amine-induced degradation.

PPE ComponentRequired SpecificationCausal JustificationReplacement / Validation
Hand Protection Double-layered Nitrile (≥ 5 mil) or NeopreneAmines rapidly degrade latex. The lipophilic nature of the compound accelerates breakthrough in thin materials.Replace outer glove every 30 minutes or immediately upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe basic amine poses a severe risk of corneal saponification. Safety glasses are insufficient against aerosolized droplets.Inspect seal integrity before each use.
Body Protection Flame-resistant (FR) lab coat + impermeable apronPrevents permeation of solvent-dissolved compound through standard cotton weaves.Launder through specialized EHS services only.
Respiratory N95 or Half-mask with Organic Vapor (OV) cartridgeRequired only if weighing outside a certified fume hood due to potential dust aerosolization.Perform positive/negative pressure seal check prior to entry.

Operational Workflow: Stock Solution Preparation

Every protocol must be a self-validating system. The following step-by-step methodology ensures that containment is verified at each stage of handling.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Validation Check: The face velocity must read between 80–120 feet per minute (fpm). If the alarm sounds or velocity drops below 80 fpm, abort the procedure. This ensures aerodynamic containment of any aerosolized amine dust [2].

Step 2: PPE Donning & Integrity Testing

  • Action: Don the FR lab coat, splash goggles, and two pairs of nitrile gloves.

  • Validation Check: Perform a pneumatic inflation test on the gloves (trap air and squeeze) to verify the absence of micro-punctures before handling the chemical.

Step 3: Static Mitigation and Weighing

  • Action: Place an anti-static zero-stat gun or ionizing bar near the analytical balance inside the fume hood. Weigh the 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine using a disposable anti-static spatula.

  • Validation Check: The powder must fall cleanly from the spatula without clinging to the sides of the weigh boat. If clinging occurs, static forces are active, increasing the risk of inhalation exposure. Re-apply the ionizing bar.

Step 4: Solubilization and Transfer

  • Action: Dissolve the compound in the target solvent (e.g., DMSO) directly within the weigh boat or a sealed vial before removing it from the fume hood.

  • Validation Check: Visually confirm complete dissolution. Cap the vial with a PTFE-lined septum to prevent solvent evaporation and chemical degradation.

OperationalWorkflow V 1. Fume Hood Verification (80-120 fpm) P 2. PPE Donning & Integrity Test V->P S 3. Static-Free Weighing P->S D 4. Solubilization (In-Hood) S->D C 5. Sealed Transfer D->C

Operational workflow for handling highly permeable aminopyridines.

Spill Response & Waste Disposal Plan

Under EPA regulations, waste containing toxic amines must be strictly categorized and managed to prevent environmental contamination [3].

Immediate Spill Response Protocol
  • Assess and Isolate: If the spill is >50 mL or >50 g, evacuate the lab immediately and contact Environmental Health and Safety (EHS). For minor spills (<50 mL/g), proceed to step 2.

  • Neutralize and Absorb: Do not use water, as it may spread the lipophilic compound. Apply an inert, high-capacity absorbent (e.g., diatomaceous earth or vermiculite) over the spill.

  • Decontaminate: Wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to protonate the residual amine, rendering it water-soluble, followed by a soap and water wash.

  • Validation Check: Swab the area and check the pH of the residual moisture. A neutral pH (7.0) confirms the basic amine has been successfully neutralized and removed.

EPA-Compliant Waste Disposal
  • Segregation: Store waste containing 2-methoxy-N-(2-methylcyclopentyl)pyridin-3-amine in a designated, clearly labeled hazardous waste container. Crucial: Keep strictly segregated from strong oxidizers and acids to prevent exothermic salt-formation reactions.

  • Labeling: Label as "Toxic Organic Waste - Contains Aminopyridines."

  • Disposal: Submit to EHS for high-temperature incineration, which is the EPA-preferred method for destroying stable pyridine rings [3].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (< 50 mL/g) Assess->Minor Major Major Spill (> 50 mL/g) Assess->Major Absorb Apply Inert Absorbent & Acidic Wash Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Verify pH Swab Validation Absorb->Verify Dispose Incineration via EPA Protocols Verify->Dispose

Logical decision tree for aminopyridine spill containment and disposal.

References

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link] [1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press. Available at:[Link] [2]

  • Hazardous Waste Identification and Management. U.S. Environmental Protection Agency (EPA). Available at:[Link] [3]

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